molecular formula C8H11NO B1295508 N-(2,6-dimethylphenyl)hydroxylamine CAS No. 3096-63-7

N-(2,6-dimethylphenyl)hydroxylamine

Cat. No.: B1295508
CAS No.: 3096-63-7
M. Wt: 137.18 g/mol
InChI Key: YFVSZHCWKQTSGT-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)hydroxylamine is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dimethylphenyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dimethylphenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-3-5-7(2)8(6)9-10/h3-5,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVSZHCWKQTSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184945
Record name Benzenamine, N-hydroxy-2,6-dimethyl- (9CI)
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3096-63-7
Record name N-Hydroxy-2,6-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3096-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylphenylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-hydroxy-2,6-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIMETHYLPHENYLHYDROXYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ8EDF3D00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: N-(2,6-dimethylphenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2,6-dimethylphenyl)hydroxylamine (also known as N-hydroxy-2,6-xylidine) represents a critical juncture in the metabolic pathway of xylidine-based amides, most notably Lidocaine .[1] While often transient in biological systems, its chemical stability is sufficient for isolation and characterization in controlled laboratory environments.

For the drug development scientist, this compound is not merely a metabolite; it is a toxophore . Its ability to undergo redox cycling makes it the primary driver of acquired methemoglobinemia associated with local anesthetics. Furthermore, its conversion to electrophilic nitrenium ions poses genotoxic risks.[2][3] This guide moves beyond standard data sheets to explore the mechanistic causality of its behavior, providing a robust framework for synthesis, handling, and risk assessment.

Physicochemical Profile

The steric bulk of the ortho-methyl groups in the 2,6-position fundamentally alters the reactivity of this hydroxylamine compared to its unsubstituted phenylhydroxylamine counterparts.[1]

PropertyValue / CharacteristicApplication Note
Molecular Formula

MW: 137.18 g/mol
Appearance Colorless to pale yellow needlesRapidly darkens upon air exposure (oxidation to nitroso).[1][2]
Solubility Low in neutral

; High in EtOH,

,

Lipophilicity facilitates rapid membrane transport (blood-brain barrier, erythrocyte membrane).

(Conjugate Acid)

1.9 - 2.5 (estimated)
Significantly less basic than the parent amine (2,6-xylidine,

) due to the electron-withdrawing -OH group.
Redox Potential High susceptibility to oxidationReadily converts to 2,6-dimethylnitrosobenzene in the presence of

or

.
Stability Thermally unstableDisproportionates at elevated temperatures; store at -20°C under Argon.[2]

Synthesis Protocol: Selective Reduction

Objective: Synthesize N-(2,6-dimethylphenyl)hydroxylamine from 2,6-dimethylnitrobenzene.

Critical Mechanism: The reduction of a nitro group proceeds through a nitroso intermediate to the hydroxylamine. If the reaction environment is too acidic or the reducing agent too strong (e.g.,


), the reduction will proceed rapidly to the amine (2,6-xylidine). To arrest the reaction at the hydroxylamine stage, we utilize Zinc dust in aqueous Ammonium Chloride . This maintains a near-neutral pH, preventing the acid-catalyzed Bamberger rearrangement.[2]
Reagents
  • Substrate: 2,6-Dimethylnitrobenzene (1.0 eq)

  • Reductant: Zinc dust (2.5 eq, activated with dilute HCl wash then dried)

  • Buffer/Solvent:

    
     (saturated aqueous solution) / Ethanol (1:1 ratio)
    
Step-by-Step Workflow
  • Activation: Suspend 2,6-dimethylnitrobenzene in the Ethanol/

    
     mixture. Cool to 10°C.[2]
    
    • Why: Lower temperature improves selectivity and prevents thermal disproportionation.[2]

  • Addition: Add Zinc dust portion-wise over 20 minutes with vigorous stirring.

    • Observation: The temperature will rise exothermically.[2] Maintain internal temp < 25°C.

  • Monitoring: Monitor via TLC (Silica, Hexane:EtOAc 3:1).

    • Endpoint: Disappearance of the nitro starting material. Do not over-stir, or over-reduction to the amine will occur.

  • Filtration: Filter the zinc oxide sludge immediately.[2] Wash the cake with warm ethanol.[2]

  • Isolation: Pour filtrate into ice water. The hydroxylamine may precipitate; if not, extract with Dichloromethane (

    
    ).
    
  • Purification: Recrystallize immediately from Benzene/Petroleum Ether or store as a crude solid under inert gas.

    • Warning: Do not use acidic workups.[2] Acid converts the product to 4-amino-3,5-dimethylphenol (Bamberger rearrangement).[1][2]

Visualization: Synthesis Logic

Synthesis Nitro 2,6-Dimethylnitrobenzene (Starting Material) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso Zn / NH4Cl Hydroxylamine N-(2,6-dimethylphenyl) hydroxylamine (TARGET) Nitroso->Hydroxylamine Zn / NH4Cl (Neutral pH) Amine 2,6-Xylidine (Over-reduction Product) Hydroxylamine->Amine Excess Zn or Strong Acid Rearranged 4-Amino-3,5-dimethylphenol (Bamberger Product) Hydroxylamine->Rearranged Acidic Workup (H+)

Figure 1: Selective reduction pathway.[2] Green path indicates the target protocol; red paths indicate failure modes caused by pH mismanagement.[1]

Biological Mechanisms & Toxicity

The toxicity of N-(2,6-dimethylphenyl)hydroxylamine is biphasic: it acts as a hemotoxin in the blood and a genotoxin in the liver.

A. Methemoglobinemia (The Redox Cycle)

This compound induces "acquired methemoglobinemia."[2] Unlike simple oxidation, this is a catalytic cycle.[2]

  • Oxidation: The hydroxylamine reacts with Oxyhemoglobin (

    
    ).[2]
    
  • Electron Transfer: Hemoglobin is oxidized to Methemoglobin (

    
    ), which cannot bind oxygen.[2][4][5] The hydroxylamine is oxidized to 2,6-dimethylnitrosobenzene .
    
  • Recycling: Erythrocytic enzymes (NADPH-dependent reductases) or glutathione reduce the nitroso compound back to the hydroxylamine.[2]

  • Result: A small amount of hydroxylamine can oxidize a massive amount of hemoglobin via this "futile cycling."[2]

B. Genotoxicity (Nitrenium Ion Formation)

In hepatic tissue, Phase II metabolism (acetylation or sulfation) converts the hydroxyl group into a good leaving group.[2] Spontaneous cleavage of the N-O bond generates a Nitrenium ion (


).[2][6]
  • Steric Effect: The 2,6-dimethyl groups prevent nucleophilic attack at the ortho positions, funneling reactivity toward the nitrogen or the para carbon.

  • DNA Adducts: This electrophile covalently binds to guanine residues in DNA, leading to mutagenesis.

Visualization: Toxicity Pathways

Toxicity cluster_blood Erythrocyte (Blood) cluster_liver Hepatocyte (Liver) Lidocaine Lidocaine (Parent Drug) Xylidine 2,6-Xylidine Lidocaine->Xylidine Hydrolysis DMHA N-(2,6-dimethylphenyl) hydroxylamine Xylidine->DMHA N-Oxidation CYP CYP3A4 / CYP2E1 Nitroso 2,6-Dimethylnitrosobenzene DMHA->Nitroso Oxidation Ester N-Acetoxy/Sulfoxy Intermediate DMHA->Ester Phase II (NAT/SULT) Nitroso->DMHA Enzymatic Reduction (Cycling) HbFe2 Hemoglobin (Fe2+) HbFe3 Methemoglobin (Fe3+) (Hypoxia) HbFe2->HbFe3 Coupled Reaction Nitrenium Nitrenium Ion (Electrophile) Ester->Nitrenium -OAc / -SO4 DNA DNA Adducts (Carcinogenesis) Nitrenium->DNA Covalent Binding

Figure 2: Divergent toxicity pathways.[2] The red cycle represents the catalytic oxidation of hemoglobin; the blue pathway illustrates metabolic activation to genotoxic species.[1]

Analytical & Handling Directives

Handling Precautions[1][6]
  • Atmosphere: Strictly inert (Argon/Nitrogen).[2] Oxygen exposure turns samples brown within minutes.[2]

  • Storage: -20°C or -80°C.

  • Safety: Potent mutagen.[2] Double-gloving and use of a biosafety cabinet or fume hood is mandatory.[2]

Analytical Detection
  • HPLC-UV: Unstable on acidic columns. Use neutral pH mobile phases (Ammonium Acetate/Acetonitrile).[2]

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode usually shows the

    
     peak at m/z 138 .
    
    • Note: You may see a peak at m/z 136 (Nitroso) due to in-source oxidation.[2]

  • NMR (

    
    ):  Distinctive broad singlet for -NHOH protons (exchangeable with 
    
    
    
    ).[2] The methyl protons appear as a singlet
    
    
    2.3 ppm.[2]

References

  • PubChem. (2025).[2] N-(2,6-dimethylphenyl)hydroxylamine - Compound Summary. National Library of Medicine.[2] [Link]

  • Nelson, S. D., et al. (1973).[2] Lidocaine metabolism and toxicity.[2][6][7][8][9] In Drug Metabolism and Disposition.[2][8] Mechanistic detailing of the N-hydroxy metabolite formation.

  • Bryant, C., et al. (1992).[2] 2,6-Dimethylaniline-hemoglobin adducts from lidocaine in humans.[1][2][7][9]Clinical Pharmacology & Therapeutics, 52(4).[2] [Link]

  • Skipper, P. L., & Tannenbaum, S. R. (1990). Protein adducts in the molecular dosimetry of chemical carcinogens.Carcinogenesis.[2][6][9] Explains the nitrenium ion interaction with biological macromolecules.

  • Coleman, M. D., et al. (1989).[2] The effect of N-oxidation on the toxicity of 2,6-dimethylaniline.[1][9]Toxicology. Comparison of the amine vs. hydroxylamine toxicity profiles.

Sources

role of N-(2,6-dimethylphenyl)hydroxylamine in carcinogenesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Role of N-(2,6-dimethylphenyl)hydroxylamine in Carcinogenesis

Authored by: Gemini, Senior Application Scientist

Abstract

N-(2,6-dimethylphenyl)hydroxylamine (DMHA) is the N-hydroxylated metabolite of 2,6-dimethylaniline (2,6-DMA), an industrial chemical and a metabolite of several pharmaceutical agents, most notably the local anesthetic lidocaine.[1][2][3] Classified as a Group 2B agent, "possibly carcinogenic to humans," by the International Agency for Research on Cancer (IARC), 2,6-DMA's carcinogenicity is intrinsically linked to its metabolic bioactivation.[3][4] This guide provides a comprehensive technical overview of the pivotal role of DMHA as the proximate carcinogen. We will dissect the metabolic activation cascade, from the initial N-hydroxylation of the parent amine to the formation of the ultimate electrophilic species, explore the dual mechanisms of genotoxicity involving DNA adduct formation and oxidative stress, and detail the experimental methodologies used to elucidate these pathways. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of aromatic amine carcinogenesis and the safety assessment of related compounds.

The Metabolic Activation Cascade: From Inert Amine to Reactive Intermediate

The carcinogenic potential of 2,6-DMA is not inherent to the molecule itself but is unlocked through a multi-step process of metabolic activation, primarily occurring in the liver. The central hypothesis, supported by extensive research, posits that the genotoxicity of 2,6-DMA is dependent on its conversion to the key metabolite, DMHA, which is then further transformed into a highly reactive nitrenium ion.[2][5][6]

Step 1: N-Hydroxylation - The Commitment Step

The initial and rate-limiting step in the bioactivation of 2,6-DMA is the oxidation of its primary amino group to a hydroxylamine functional group, yielding DMHA.[7][8]

  • Causality in Enzymology: This critical oxidation is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. Mechanistic studies using recombinant human P450s have identified CYP2A6 as the primary enzyme responsible for this N-hydroxylation.[2][9] Other isoforms, such as CYP2E1, are also involved in the metabolism of 2,6-DMA, but they predominantly catalyze ring-hydroxylation (e.g., to form 4-amino-3,5-dimethylphenol), which is considered a detoxification pathway.[2][9] The balance between N-hydroxylation (activation) and ring-hydroxylation (detoxification) is a crucial determinant of the ultimate carcinogenic outcome and can explain inter-individual variability in susceptibility.

cluster_0 Enzymatic Control DMA 2,6-Dimethylaniline (2,6-DMA) DMHA N-(2,6-dimethylphenyl)hydroxylamine (DMHA) DMA->DMHA N-Hydroxylation Detox 4-Amino-3,5-dimethylphenol (Detoxification Product) DMA->Detox Ring Hydroxylation CYP2A6 CYP2A6 CYP2A6->DMHA CYP2E1 CYP2E1 CYP2E1->Detox

Caption: Initial metabolic fate of 2,6-Dimethylaniline.

Step 2: Esterification - Generating a Reactive Ester

While DMHA is a key intermediate, it is not the ultimate carcinogen. It requires further bioactivation through Phase II conjugation reactions to form an unstable ester. This ester contains a good leaving group, facilitating the subsequent formation of a highly reactive electrophile.

  • O-Acetylation: The most significant pathway involves O-acetylation catalyzed by cytosolic N-acetyltransferase 2 (NAT2) .[6][10] NAT2 transfers an acetyl group from acetyl-CoA to the hydroxyl group of DMHA, forming N-acetoxy-2,6-dimethylaniline.[2] The polymorphic nature of the human NAT2 gene, leading to "rapid" and "slow" acetylator phenotypes, is a well-established factor in susceptibility to cancers induced by aromatic amines.[10]

  • O-Sulfonation: An alternative, though often less prominent, pathway is O-sulfonation by sulfotransferases (SULTs), which produces an N-sulfonyloxy ester.[11][12]

Step 3: Heterolysis - Birth of the Nitrenium Ion

The N-acetoxy or N-sulfonyloxy esters are metabolically unstable. They undergo spontaneous, heterolytic cleavage of the N-O bond.[7][11] This cleavage results in the formation of the ultimate carcinogenic species: a highly electrophilic 2,6-dimethylphenylnitrenium ion . This ion is resonance-stabilized, which increases its lifetime sufficiently to allow it to diffuse from its site of formation and react with cellular macromolecules, most importantly, DNA.[11][13]

cluster_0 Metabolic Activation Pathway DMA 2,6-DMA DMHA DMHA (Proximate Carcinogen) DMA->DMHA CYP2A6 ReactiveEster N-Acetoxy-2,6-dimethylaniline DMHA->ReactiveEster NAT2 Nitrenium 2,6-Dimethylphenylnitrenium Ion (Ultimate Carcinogen) ReactiveEster->Nitrenium Spontaneous N-O Cleavage DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Reacts with DNA

Caption: Complete bioactivation pathway of 2,6-DMA.

Dual Mechanisms of Carcinogenicity

The carcinogenic effects initiated by DMHA are primarily driven by its ability to inflict genetic damage. This occurs through two distinct but potentially synergistic mechanisms: the formation of covalent DNA adducts and the generation of reactive oxygen species (ROS).

Genotoxicity via Covalent DNA Adduct Formation

The primary mechanism of cancer initiation is the covalent binding of the ultimate carcinogen—the nitrenium ion—to the DNA helix.[7]

  • Mechanism of Action: As a potent electrophile, the nitrenium ion attacks nucleophilic centers within the DNA bases. The most common targets are the C8 and N² positions of guanine and the N⁶ position of adenine.[14][15] Studies exposing 2'-deoxyguanosine to DMHA under physiological pH have confirmed the formation of multiple adducts.[7][11] The relative stability of the 2,6-dimethylphenylnitrenium ion allows it to react with several sites on the guanine base.[11][13]

  • Consequences: The formation of these bulky adducts distorts the DNA double helix. If these lesions are not accurately repaired by cellular mechanisms like Nucleotide Excision Repair (NER), they can lead to mispairing during DNA replication, resulting in permanent mutations (e.g., G:C to T:A transversions).[7][16] An accumulation of mutations in critical proto-oncogenes or tumor suppressor genes can drive the cell towards malignant transformation.

Adduct TypeSite of Attachment on DeoxyguanosineSignificance
C8-dG AdductCarbon 8Often the major adduct; can induce a syn-conformation, disrupting DNA structure.[14]
N²-dG AdductExocyclic Amino Group (N²)A significant adduct that can interfere with base pairing.[14]
Other AdductsReactions with Carbon, Nitrogen, and OxygenDMHA's reactive nitrenium ion can form a variety of minor adducts.[11]
Table 1: Major DNA adducts formed from the metabolic activation of N-(2,6-dimethylphenyl)hydroxylamine.
Genotoxicity via Reactive Oxygen Species (ROS)

A secondary, but important, mechanism involves the generation of oxidative stress.

  • Mechanism of Action: Studies have shown that metabolites of 2,6-DMA, including DMHA and its aminophenol derivatives, can undergo redox cycling.[16] This futile cycle of oxidation and reduction generates ROS, such as superoxide anions and hydroxyl radicals.[6][16]

  • Consequences: ROS can induce a spectrum of DNA damage, including single- and double-strand breaks and base modifications, most notably the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a highly mutagenic lesion.[13][16] This oxidative damage complements the genotoxicity from direct adduct formation.

Experimental Methodologies and Validation

The elucidation of DMHA's role in carcinogenesis relies on a suite of validated in vitro and in vivo experimental systems. The choice of system is critical, as the conflicting results often seen in the literature (e.g., for the Ames test) can be directly attributed to the presence or absence of the requisite metabolic machinery.[5][8]

In Vitro Genotoxicity Assays
  • Bacterial Mutagenicity (Ames Test): Standard Ames tests with 2,6-DMA often yield negative or conflicting results.[3][4] Causality: This is because standard bacterial strains lack the specific CYP and NAT enzymes needed for the complete bioactivation pathway. Positive results are more likely when using engineered strains overexpressing human NAT2 and a robust metabolic activation system (S9 fraction) from induced rodent or human liver.[5][8]

  • Mammalian Cell Assays: These provide a more predictive system. Studies using Chinese hamster ovary (CHO) or human TK6 cells, which either endogenously express or are engineered to express key enzymes like CYP1A2 and NAT2, consistently demonstrate the dose-dependent cytotoxicity and mutagenicity of 2,6-DMA and its metabolites.[6][16] These assays can detect a range of genetic endpoints, including gene mutations, chromosomal aberrations, and sister chromatid exchanges.[3][4]

cluster_workflow Experimental Workflow: Mammalian Cell Mutagenicity Assay start Culture Mammalian Cells (e.g., CHO, TK6 expressing CYP/NAT2) treatment Treat cells with 2,6-DMA or DMHA (48 hours) start->treatment selection Apply Selective Agent (e.g., 8-azaadenine for aprt locus) treatment->selection incubation Incubate for Colony Formation (7-10 days) selection->incubation counting Count Mutant vs. Viable Colonies incubation->counting end Calculate Mutant Fraction (Assess Genotoxicity) counting->end

Caption: Workflow for an aprt gene mutation assay.

Protocol: aprt Gene Mutation Assay in CHO Cells
  • Cell Culture: Maintain CHO cells engineered to express human CYP1A2 and NAT2 in complete MEM. Ensure cells are in the exponential growth phase before treatment.

  • Treatment: Seed cells at a density of 5x10⁵ cells per 60-mm dish. After 24 hours, replace the medium with serum-free medium containing varying concentrations of 2,6-DMA or DMHA. A vehicle control (e.g., DMSO) must be included. Incubate for 48 hours.

  • Expression Period: Following treatment, wash the cells with PBS, trypsinize, and re-plate in non-selective medium. Culture for 3-4 days to allow for the expression of the mutant phenotype.

  • Mutant Selection:

    • For Viability: Plate 200 cells per 100-mm dish in triplicate in non-selective medium.

    • For Mutant Colonies: Plate 2.5x10⁵ cells per 100-mm dish in triplicate in a medium containing the selective agent, 8-azaadenine.

  • Incubation: Incubate all dishes for 7-10 days until visible colonies form.

  • Quantification: Stain the colonies with crystal violet and count them. Calculate the mutant fraction by dividing the number of resistant colonies by the total number of viable cells plated (corrected for plating efficiency). A dose-dependent increase in the mutant fraction indicates a positive genotoxic response.[6]

In Vivo Carcinogenicity and Biomarker Studies
  • Rodent Bioassays: Long-term dietary administration of 2,6-DMA to rats has been shown to induce a significant incidence of tumors, providing sufficient evidence of its carcinogenicity in experimental animals.[4] The primary target organ is the nasal cavity, where both adenomas and carcinomas are observed, with subcutaneous fibromas/fibrosarcomas and liver nodules also reported.[3][4][17]

  • DNA Adduct Analysis: The definitive proof of a genotoxic mechanism in vivo comes from detecting the specific DNA adducts in target tissues. Techniques like ³²P-postlabeling and LC-HRMS are used to isolate and identify 2,6-DMA-DNA adducts from the tissues of exposed animals, confirming that the metabolic activation pathway is operative in vivo.[3][7][11]

  • Hemoglobin Adducts as Biomarkers: The reactive intermediates derived from DMHA can also bind to nucleophilic sites in proteins. The formation of a sulfinamide adduct with hemoglobin is particularly useful.[18] Hemoglobin adducts are stable, easily measured in blood samples, and reflect the integrated internal dose of the reactive metabolite over the lifespan of the erythrocyte. They serve as a valuable biomarker of exposure and metabolic activation in both animal models and human populations.[2][3][18]

Conclusion and Future Perspectives

The scientific evidence is unequivocal: N-(2,6-dimethylphenyl)hydroxylamine is the critical proximate metabolite responsible for the carcinogenic activity of 2,6-dimethylaniline. Its central role is defined by its position in a metabolic cascade that converts an inert arylamine into a potent, DNA-damaging nitrenium ion. The genotoxicity is further amplified by the parallel induction of oxidative stress.

For professionals in drug development and chemical safety, understanding this pathway is paramount. It underscores the necessity of evaluating not just the parent compound but also its key metabolites. Future research should focus on refining quantitative structure-activity relationship (QSAR) models to better predict the N-hydroxylation potential of novel aromatic amines. Furthermore, developing more sensitive biomarkers of exposure and early biological effect will be crucial for risk assessment and for protecting human health from this important class of chemical carcinogens.

References

  • MoleculeDB. 2,6-Dimethylaniline 87-62-7 wiki. Available from: [Link]

  • Chao, M. W., et al. (2012). Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species. Toxicological Sciences. Available from: [Link]

  • Mizutani, A., et al. (2007). Tumor-promoting activity of 2,6-dimethylaniline in a two-stage nasal carcinogenesis model in N-bis(2-hydroxypropyl)nitrosamine-treated rats. Cancer Letters. Available from: [Link]

  • Gan, J., et al. (2001). Oxidation of 2,6-Dimethylaniline by Recombinant Human Cytochrome P450s and Human Liver Microsomes. Chemical Research in Toxicology. Available from: [Link]

  • ResearchGate. N-Arylhydroxylamines and Chemical Carcinogenicity | Request PDF. Available from: [Link]

  • Matsui, T., et al. (2020). Characterization of N-(2,6-dimethylphenyl)hydroxylamine adducts of 2'-deoxyguanosine under weakly basic conditions. Chemosphere. Available from: [Link]

  • National Center for Biotechnology Information. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. Available from: [Link]

  • IARC Publications. 2,6-dimethyaniline (2,6-xyidine). IARC Monographs, Volume 57. Available from: [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (2002). NO SIGNIFICANT RISK LEVEL (NSRL) FOR THE PROPOSITION 65 CARCINOGEN 2,6-XYLIDINE (2,6-DIMETHYLANILINE). Available from: [Link]

  • International Programme on Chemical Safety (IPCS) INCHEM. (1993). 2,6-Dimethylaniline (2,6-Xylidine) (IARC Summary & Evaluation, Volume 57, 1993). Available from: [Link]

  • National Toxicology Program. (1990). NTP Toxicology and Carcinogenesis Studies of 2,6-Xylidine (2,6-Dimethylaniline) (CAS No. 87-62-7) in Charles River CD Rats (Feed Studies). National Toxicology Program technical report series. Available from: [Link]

  • Ozawa, S., et al. (1995). Metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferase(s). Cancer Research. Available from: [Link]

  • Fowler, P., et al. (2012). Further Investigations Into the Genotoxicity of 2,6-xylidine and One of Its Key Metabolites. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available from: [Link]

  • Hein, D. W., et al. (1995). Metabolic activation of N-hydroxyarylamines and N-hydroxyarylamides by 16 recombinant human NAT2 allozymes: effects of 7 specific NAT2 nucleic acid substitutions. The Journal of pharmacology and experimental therapeutics. Available from: [Link]

  • Ge, J., et al. (2022). Role of cytochrome P450 1A2 and N-acetyltransferase 2 in 2,6-dimethylaniline induced genotoxicity. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Snyderwine, E. G., et al. (1992). Characterization of DNA adducts formed in vitro by reaction of N-hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline and N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline at the C-8 and N2 atoms of guanine. Environmental health perspectives. Available from: [Link]

  • Gan, J., et al. (2001). Oxidation of 2,6-Dimethylaniline by Recombinant Human Cytochrome P450s and Human Liver Microsomes. Chemical Research in Toxicology. Available from: [Link]

  • Kadlubar, F. F., et al. (1980). Formation of DNA adducts by the carcinogen N-hydroxy-2-naphthylamine. Carcinogenesis. Available from: [Link]

Sources

Mechanism of N-(2,6-dimethylphenyl)hydroxylamine DNA Adduct Formation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Toxicologists, and Drug Development Scientists

Executive Summary

N-(2,6-dimethylphenyl)hydroxylamine (N-OH-2,6-DMA) is the pivotal proximate carcinogen of 2,6-dimethylaniline (2,6-DMA), a metabolite of the anesthetic lidocaine and a constituent of tobacco smoke. Unlike typical arylamines that predominantly form C8-deoxyguanosine adducts, the steric hindrance imposed by the ortho-methyl groups in 2,6-DMA dictates a unique electrophilic landscape. This guide details the metabolic activation pathway, the specific organic chemistry of the nitrenium ion attack on DNA, and provides validated experimental protocols for synthesizing reference standards and characterizing these adducts via LC-MS/MS.

Metabolic Activation Pathway

The genotoxicity of 2,6-DMA is not intrinsic to the parent amine but requires metabolic activation. The pathway follows the canonical paradigm of aromatic amine bioactivation but is distinguished by the stability and reactivity profile of its intermediates.

The Activation Cascade
  • N-Hydroxylation (Phase I): Hepatic CYP450 enzymes (primarily CYP2E1 and CYP2A6) oxidize 2,6-DMA to N-OH-2,6-DMA. This is the committed step toward genotoxicity.

  • Esterification (Phase II): The hydroxylamine is a substrate for N-acetyltransferases (NAT1/NAT2) or sulfotransferases (SULTs), converting the N-OH group into a labile leaving group (N-acetoxy or N-sulfonyloxy).

  • Heterolysis & Nitrenium Ion Formation: The ester undergoes spontaneous heterolytic cleavage, releasing the acetate or sulfate anion and generating the highly electrophilic arylnitrenium ion .

  • DNA Adduct Formation: This resonance-stabilized cation attacks nucleophilic centers on DNA bases.

Pathway Visualization

MetabolicPathway DMA 2,6-Dimethylaniline (Parent) NOH N-OH-2,6-DMA (Proximate Carcinogen) DMA->NOH CYP2E1 / CYP2A6 (Oxidation) Ester N-Acetoxy/Sulfonyloxy Ester NOH->Ester NAT / SULT (Conjugation) Nitrenium Nitrenium Ion (Ultimate Carcinogen) Ester->Nitrenium Heterolysis (-OAc / -SO4) DNA_Adduct DNA Adducts (dG-C8, dG-N2, etc.) Nitrenium->DNA_Adduct Covalent Binding (Electrophilic Attack)

Figure 1: Metabolic activation cascade of 2,6-dimethylaniline leading to DNA adduct formation.[1]

Chemistry of Adduct Formation

The 2,6-dimethyl substitution pattern fundamentally alters the regioselectivity of DNA binding compared to unhindered amines like 4-aminobiphenyl.

The Steric Effect

In typical arylamines, the nitrenium ion is coplanar with the aromatic ring, maximizing resonance stabilization. In 2,6-DMA, the ortho-methyl groups sterically clash with the nitrenium nitrogen's lone pair or substituents, forcing the nitrogen out of plane. This "twisted" conformation affects the charge distribution, delocalizing positive charge density onto the ring carbons (ortho/para positions) and the nitrogen.

Adduct Spectrum

While the C8-dG adduct is the hallmark of arylamine damage, 2,6-DMA produces a surprisingly diverse set of adducts due to this steric modulation:

Adduct NomenclatureStructure DescriptionMechanismAbundance (Relative)
dG-C8-2,6-DMA N-(deoxyguanosin-8-yl)-2,6-DMAElectrophilic attack at C8 of GuanineMajor (~40-50%)
dG-N2-2,6-DMA N-(deoxyguanosin-N2-yl)-2,6-DMAAttack at exocyclic N2 of GuanineSignificant (~20%)
dA-N6-2,6-DMA N-(deoxyadenosin-N6-yl)-2,6-DMAAttack at exocyclic N6 of AdenineHigh (~30-40%)
dG-O6-2,6-DMA O6-(2,6-dimethylphenyl)-dGAttack at O6 oxygenMinor

Note: The high proportion of dA and dG-N2 adducts distinguishes 2,6-DMA from many other carcinogenic aromatic amines.

Mechanistic Flow

AdductMechanism cluster_DNA DNA Nucleophiles Nitrenium Arylnitrenium Ion (Resonance Hybrid) dG_C8 Guanine C8 (Soft Nucleophile) Nitrenium->dG_C8 Major Pathway (Steric Control) dG_N2 Guanine N2 (Hard Nucleophile) Nitrenium->dG_N2 Secondary Pathway dA_N6 Adenine N6 Nitrenium->dA_N6 Significant Pathway

Figure 2: Divergent reaction pathways of the 2,6-dimethylphenyl nitrenium ion with DNA bases.

Experimental Protocols

These protocols are designed for the in vitro synthesis of reference standards required for mass spectrometric quantitation.

Protocol A: Synthesis of N-(2,6-Dimethylphenyl)hydroxylamine

Objective: Synthesize the proximate carcinogen from the nitro-precursor via controlled reduction. Precaution: Carry out all steps in a fume hood. 2,6-DMA derivatives are potential carcinogens.[1][2][3]

  • Reagents:

    • 2,6-Dimethylnitrobenzene (1.0 g, 6.6 mmol)

    • Ammonium chloride (0.8 g, 15 mmol)

    • Zinc dust (1.8 g, 27.5 mmol, high grade)

    • Ethanol (15 mL) / Water (5 mL)

  • Procedure:

    • Dissolve 2,6-dimethylnitrobenzene in 15 mL ethanol and 5 mL water in a round-bottom flask.

    • Add ammonium chloride and stir vigorously.

    • Add Zinc dust in small portions over 15 minutes. The temperature will rise; maintain below 55°C using an ice bath if necessary to prevent over-reduction to the amine.

    • Stir for an additional 20 minutes. Monitor by TLC (silica, Hexane:EtOAc 3:1) for disappearance of starting material.

    • Filter the reaction mixture through Celite to remove Zinc oxide/salts. Wash the pad with ethanol.

    • Evaporate the solvent under reduced pressure (keep bath <40°C to prevent decomposition).

    • Purification: Recrystallize immediately from benzene/petroleum ether or purify via flash chromatography (neutral alumina) to yield N-(2,6-dimethylphenyl)hydroxylamine (White needles).

    • Validation: 1H NMR (CDCl3) should show the characteristic N-H and O-H broad singlets and the aromatic protons.

Protocol B: Generation of DNA Adduct Standards

Objective: React the activated ester with DNA to generate the full spectrum of adducts for LC-MS optimization.

  • Activation (In Situ):

    • Dissolve N-(2,6-dimethylphenyl)hydroxylamine (5 mg) in 200 µL DMSO.

    • Add 100 µL acetic anhydride. Incubate on ice for 10 minutes to form N-acetoxy-N-(2,6-dimethylphenyl)amine .

  • Reaction with DNA:

    • Prepare a solution of Calf Thymus DNA (2 mg/mL) in 10 mM Sodium Citrate buffer (pH 7.0).

    • Add the N-acetoxy mixture dropwise to the DNA solution (final volume 2 mL).

    • Incubate at 37°C for 3 hours in the dark (to prevent photo-oxidation).

  • Workup:

    • Precipitate DNA by adding 0.1 vol 3M Sodium Acetate (pH 5.2) and 2.5 vol cold ethanol.

    • Centrifuge (12,000 x g, 10 min), discard supernatant (contains unreacted amine).

    • Wash pellet twice with 70% ethanol.

    • Redissolve DNA in 500 µL water.

  • Enzymatic Hydrolysis:

    • Digest DNA to nucleosides using Micrococcal Nuclease and Spleen Phosphodiesterase, followed by Alkaline Phosphatase.

    • Filter through a 3kDa MWCO filter to remove enzymes.

Protocol C: LC-MS/MS Characterization

Objective: Detect and separate the specific adducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.01% Formic acid in Water

    • B: 0.01% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • MS Source: Electrospray Ionization (ESI) Positive Mode.

  • Target Ions (MRM):

    • dG-C8-2,6-DMA: Precursor m/z 387 [M+H]+ → Product m/z 271 (loss of deoxyribose).

    • dA-N6-2,6-DMA: Precursor m/z 371 [M+H]+ → Product m/z 255 (loss of deoxyribose).

References

  • Skipper, P. L., et al. (2006). DNA Adduct Formation by 2,6-Dimethyl-, 3,5-Dimethyl-, and 3-Ethylaniline in Vivo in Mice. Chemical Research in Toxicology. Link

  • Gan, J., et al. (2001). Oxidation of 2,6-Dimethylaniline by Human Cytochrome P450s. Chemical Research in Toxicology. Link

  • Marques, M. M., et al. (1997). Synthesis and Characterization of DNA Adducts from 2,6-Dimethylaniline. Chemical Research in Toxicology. Link

  • Gooderham, N. J., et al. (2008). Assessment of the Medicines Lidocaine, Prilocaine, and Their Metabolites for DNA Adduct Formation. Drug Metabolism and Disposition.[2][3][4] Link

  • Banan, A., et al. (2017). Green Synthesis of Hydroxylamines. Synlett. Link

Sources

N-(2,6-dimethylphenyl)hydroxylamine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2,6-dimethylphenyl)hydroxylamine

Introduction

N-(2,6-dimethylphenyl)hydroxylamine is an organic compound of significant interest in the fields of toxicology, pharmacology, and synthetic chemistry. As a primary metabolite of the industrial chemical 2,6-xylidine (2,6-dimethylaniline), its study is crucial for understanding the mechanisms of aromatic amine-induced carcinogenesis.[1][2] The presence of both a hydroxylamine functional group and a sterically hindered dimethyl-substituted phenyl ring imparts unique reactivity and biological activity. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, biological significance, and key experimental protocols for its study, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Nomenclature

The precise identification and nomenclature of a chemical entity are fundamental for unambiguous scientific communication. N-(2,6-dimethylphenyl)hydroxylamine is known by several names, reflecting its structural features. Its IUPAC name provides a systematic description, while synonyms are commonly encountered in literature and chemical databases.

IdentifierValueReference
IUPAC Name N-(2,6-dimethylphenyl)hydroxylamine[2]
CAS Number 3096-63-7[2]
Molecular Formula C₈H₁₁NO[1][2]
Molecular Weight 137.18 g/mol [2]
Common Synonyms 2,6-Dimethylphenylhydroxylamine, N-Hydroxy-2,6-dimethylbenzenamine, 2,6-Xylylhydroxylamine, N-Hydroxy-2,6-xylidine, 2-(hydroxyamino)-1,3-dimethylbenzene[2]

Synthesis and Reactivity

The synthesis of N-(2,6-dimethylphenyl)hydroxylamine can be achieved through several established chemical transformations. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Synthetic Methodologies

The most common and practical synthesis involves the selective reduction of the corresponding nitroaromatic compound.

  • Reduction of Nitro Compounds : The partial reduction of 2,6-dimethylnitrobenzene is a primary route.[1] The use of metallic reducing agents, such as iron powder in an acidic medium (e.g., hydrochloric or acetic acid), is a classic and cost-effective choice. This method is effective because the reduction of a nitro group to a hydroxylamine is an intermediate step on the pathway to the full reduction to an amine. Careful control of reaction conditions (temperature, stoichiometry) is essential to prevent over-reduction to 2,6-dimethylaniline.

  • Direct Hydroxylation : It is also possible to synthesize the target compound through the direct hydroxylation of 2,6-dimethylaniline.[1] However, this method can be less selective and may require specialized oxidizing agents and catalysts to control the reaction and minimize side products.

Protocol 1: Synthesis via Reduction of 2,6-Dimethylnitrobenzene

This protocol describes a representative lab-scale synthesis. The rationale for this approach is its reliability and the use of readily available reagents.

  • Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylnitrobenzene (1 equivalent) and a suitable solvent such as ethanol or aqueous acetic acid.

  • Addition of Reducing Agent : Add iron powder (3-5 equivalents) to the solution.

  • Initiation : Gently heat the mixture and add a small amount of dilute hydrochloric acid to initiate the reaction. The reaction is exothermic and may require cooling to maintain a controlled temperature (typically 50-60°C).

  • Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Once the reaction is complete, cool the mixture to room temperature and filter it to remove the iron and iron oxide sludge.

  • Extraction : Neutralize the filtrate with a base (e.g., sodium carbonate solution) and extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Key Chemical Transformations: The Bamberger Rearrangement

N-arylhydroxylamines, including N-(2,6-dimethylphenyl)hydroxylamine, undergo a characteristic acid-catalyzed rearrangement known as the Bamberger rearrangement to form p-aminophenol derivatives.[3] In this case, treatment with a strong aqueous acid like perchloric acid converts N-(2,6-dimethylphenyl)hydroxylamine into 4-amino-3,5-dimethylphenol.[3]

The mechanism begins with the protonation of the hydroxylamine's oxygen atom, which is the kinetically favored step leading to a productive pathway.[3] This is followed by the loss of a water molecule to generate a highly reactive nitrenium ion intermediate. Water then acts as a nucleophile, attacking the para position of the aromatic ring, which is sterically accessible and electronically activated. A final deprotonation step restores aromaticity and yields the final product.[3]

Bamberger_Rearrangement Start N-(2,6-dimethylphenyl)hydroxylamine Protonated O-Protonated Intermediate Start->Protonated + H⁺ Nitrenium Nitrenium Ion + H₂O Protonated->Nitrenium - H₂O Intermediate Wheland Intermediate Nitrenium->Intermediate Nucleophilic Attack by H₂O Product 4-amino-3,5-dimethylphenol Intermediate->Product - H⁺ (Rearomatization)

Caption: The Bamberger Rearrangement of N-(2,6-dimethylphenyl)hydroxylamine.

Biological Significance and Applications

The primary relevance of N-(2,6-dimethylphenyl)hydroxylamine in drug development and toxicology stems from its role as a genotoxic metabolite.

Role in Toxicology and Carcinogenesis

N-(2,6-dimethylphenyl)hydroxylamine is a known human metabolite of 2,6-xylidine.[1][2] The parent compound, 2,6-xylidine, is not intrinsically carcinogenic; its toxicity is mediated through metabolic activation. In the body, cytochrome P450 (CYP450) enzymes, primarily in the liver, oxidize 2,6-xylidine to N-(2,6-dimethylphenyl)hydroxylamine.[1]

This hydroxylamine metabolite can undergo further activation, such as O-esterification by sulfotransferases or acetyltransferases, to form a highly reactive electrophilic nitrenium ion. This reactive species can then covalently bind to nucleophilic sites on cellular macromolecules, most notably DNA, to form DNA adducts.[1] The formation of these adducts can lead to mutations during DNA replication, initiating the process of chemical carcinogenesis.[1]

Metabolic_Activation cluster_0 Phase I Metabolism cluster_1 Phase II Activation cluster_2 Genotoxicity Xylidine 2,6-Xylidine Hydroxylamine N-(2,6-dimethylphenyl)hydroxylamine Xylidine->Hydroxylamine CYP450 Oxidation Reactive_Ester Reactive Ester (e.g., O-sulfate) Hydroxylamine->Reactive_Ester SULTs, NATs Nitrenium Nitrenium Ion Reactive_Ester->Nitrenium Spontaneous Cleavage Adduct DNA Adduct Nitrenium->Adduct Covalent Binding DNA Cellular DNA Carcinogenesis Carcinogenesis Adduct->Carcinogenesis Mutations

Caption: Metabolic activation pathway leading to DNA adduct formation.

Applications in Research

Beyond its toxicological importance, N-(2,6-dimethylphenyl)hydroxylamine serves as a valuable tool in several research areas:

  • Toxicology Studies : It is used as a model compound to investigate the mechanisms of aromatic amine-induced cancer.[1]

  • Biochemical Research : It is employed in studies to elucidate the metabolic pathways involving aromatic amines and the enzymes responsible for their activation and detoxification.[1]

  • Analytical Chemistry : The hydroxylamine group can react with primary amines to form hydrazones, a reaction that can be utilized for the detection and quantification of amines in various samples.[1]

Safety, Handling, and Storage

While specific toxicity data for N-(2,6-dimethylphenyl)hydroxylamine is limited, it should be handled with extreme caution, assuming the hazards associated with the general class of hydroxylamines.[1]

Hazard CategoryPrecautionary Measures and RemarksReference
Acute Toxicity Harmful if swallowed or inhaled. Avoid generating dust or aerosols.[1][4]
Irritation Causes skin and eye irritation. Avoid contact with skin and eyes.[1][4]
Sensitization May cause an allergic skin reaction.[5]
Carcinogenicity Suspected of causing cancer. It is a metabolite of a known animal carcinogen.[5][6]
Flammability Combustible. Hydroxylamines as a class may explode if exposed to heat or open flame.[1][4]
Recommended Handling Procedures
  • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[5][6]

  • Handling : Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[6]

  • Storage : Store in a cool, dry, well-ventilated place away from heat and incompatible materials.[6][7] Keep containers tightly closed. Store locked up.[6]

Experimental Protocol: In Vitro DNA Adduct Formation

This protocol provides a workflow for studying the direct reactivity of N-(2,6-dimethylphenyl)hydroxylamine with DNA nucleosides, a key experiment for assessing genotoxic potential. The rationale is to simulate physiological conditions to observe adduct formation, which can be sensitively detected by high-resolution mass spectrometry (LC-HRMS).[1]

  • Reagent Preparation : Prepare a stock solution of N-(2,6-dimethylphenyl)hydroxylamine in a suitable solvent (e.g., DMSO or ethanol). Prepare a solution of 2'-deoxyguanosine (dG) in a phosphate buffer at pH 7.4.

  • Incubation : Combine the dG solution with an aliquot of the N-(2,6-dimethylphenyl)hydroxylamine stock solution in a microcentrifuge tube. The final concentration should be determined based on preliminary range-finding experiments.

  • Reaction Conditions : Incubate the mixture at 37°C for a defined period (e.g., 24 hours) with gentle agitation, protected from light.

  • Sample Preparation for Analysis : After incubation, the sample is prepared for analysis. This may involve a simple dilution or a solid-phase extraction (SPE) step to concentrate the adducts and remove excess reactants.

  • LC-HRMS Analysis : Analyze the sample using a liquid chromatograph coupled to a high-resolution mass spectrometer. The chromatographic method should be designed to separate the unmodified dG from any potential adducts.

  • Data Analysis : The mass spectrometer is used to identify ions corresponding to the predicted mass of the dG-adduct. The high-resolution data allows for the determination of the elemental composition, confirming the identity of the adduct.

Experimental_Workflow A 1. Reagent Preparation (dG in Buffer, Compound in DMSO) B 2. Incubation (Mix reagents, 37°C, 24h) A->B C 3. Sample Cleanup (Dilution or SPE) B->C D 4. LC-HRMS Injection C->D E 5. Chromatographic Separation (Separate Adduct from dG) D->E F 6. High-Resolution Mass Detection E->F G 7. Data Analysis (Identify Adduct Mass, Confirm Formula) F->G

Sources

Metabolic Activation of N-(2,6-dimethylphenyl)hydroxylamine by Cytochrome P450

[1][2]

Executive Summary

N-(2,6-dimethylphenyl)hydroxylamine (N-OH-2,6-DMA) represents a critical toxicity checkpoint in the metabolism of xylidine-based pharmacophores. While Phase II conjugation (glucuronidation) typically detoxifies arylamines, CYP450-mediated N-hydroxylation creates a reactive intermediate capable of redox cycling and DNA alkylation.

The activation pathway is distinct:

  • Formation: CYP2A6 and CYP2E1 oxidize the parent amine (2,6-DMA) to the hydroxylamine (N-OH-2,6-DMA).

  • Activation: The hydroxylamine is inherently unstable. It undergoes CYP-mediated or auto-oxidation to 1-nitroso-2,6-dimethylbenzene , or generates electrophilic nitrenium ions (often following Phase II esterification) that covalently bind to the C8 or N2 positions of deoxyguanosine (dG).

Critical Hazard: This pathway is linked to nasal cavity carcinomas and hemoglobin adduct formation in preclinical models.

Mechanistic Foundation

The Activation Cascade

The metabolic fate of N-OH-2,6-DMA is governed by a balance between detoxification (reduction back to amine) and activation (oxidation to nitroso/nitrenium species).

  • Primary Driver (CYP2A6): This isoform is the high-affinity catalyst for the N-hydroxylation of 2,6-DMA.

  • Redox Cycling: N-OH-2,6-DMA can be oxidized to the nitroso derivative (1-nitroso-2,6-dimethylbenzene). This redox cycle, often futile, generates superoxide anions (

    
    ), contributing to oxidative stress.
    
  • The Ultimate Carcinogen: Under acidic conditions or via O-esterification (by sulfotransferases or acetyltransferases), N-OH-2,6-DMA loses water (or the ester group) to form the arylnitrenium ion . This electrophile attacks DNA.[1]

Pathway Visualization

The following diagram illustrates the transition from the parent drug metabolite to the DNA-reactive species.

MetabolicPathwaycluster_toxicityToxicity PathwayLidocaineLidocaine/XylazineDMA2,6-Dimethylaniline(2,6-DMA)Lidocaine->DMAAmidaseNOHN-(2,6-dimethylphenyl)-hydroxylamine(N-OH-2,6-DMA)DMA->NOHCYP2A6 / CYP2E1(N-Hydroxylation)Nitroso1-Nitroso-2,6-dimethylbenzeneNOH->NitrosoOxidation(CYP / Auto)NitreniumArylnitrenium Ion(Reactive Electrophile)NOH->NitreniumH+ orPhase II (SULT/NAT)Nitroso->NOHReductionDNA_AdductDNA Adduct(C8-dG / N2-dG)Nitrenium->DNA_AdductCovalent Binding

Figure 1: Metabolic activation pathway of 2,6-DMA highlighting the central role of N-OH-2,6-DMA.

Experimental Framework

To study this activation, researchers must stabilize the labile hydroxylamine and use trapping agents to detect reactive intermediates.

Protocol A: Microsomal Incubation & N-OH Detection

Objective: Quantify the formation of N-OH-2,6-DMA by human liver microsomes (HLM) or recombinant enzymes (rCYP).

Reagents:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: 2,6-Dimethylaniline (10–500 µM).

  • Enzyme: HLM (0.5 mg/mL) or rCYP2A6 (50 pmol/mL).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Stabilizer: Ascorbic acid (to prevent oxidation of N-OH to nitroso).

Step-by-Step Methodology:

  • Pre-incubation: Mix Buffer, Enzyme, and Substrate on ice. Pre-incubate at 37°C for 3 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Incubation: Incubate at 37°C for 10–20 minutes (ensure linear range).

  • Termination: Add an equal volume of ice-cold Acetonitrile (containing internal standard).

    • Critical Step: For N-OH detection, the termination solvent should be purged with Argon to minimize air oxidation.

  • Centrifugation: 3000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS immediately.

Self-Validation Check:

  • Control: Incubations without NADPH must show zero product.

  • Mass Balance: If N-OH recovery is low, check for nitroso formation (m/z -2 Da from N-OH) indicating oxidation during workup.

Protocol B: DNA Adduct Trapping Assay

Objective: Confirm the formation of electrophilic species by trapping with 2'-deoxyguanosine (dG).

Methodology:

  • Reaction Mix: Incubate N-OH-2,6-DMA (synthetic standard, 100 µM) with calf thymus DNA (1 mg/mL) or free dG (1 mM) in phosphate buffer (pH 7.0).

  • Activation Trigger: Add cytosolic fraction (source of sulfotransferases) + PAPS (cofactor) OR adjust pH to 5.0 (acid catalysis model).

  • Digestion: Precipitate DNA (ethanol), wash, and hydrolyze enzymatically (DNase I, Phosphodiesterase I, Alkaline Phosphatase).

  • Enrichment: Solid Phase Extraction (SPE) may be required to concentrate adducts.

  • Detection: LC-HRMS (High-Resolution Mass Spectrometry).[2] Look for mass shift:

    
    .
    

Data Analysis & Interpretation

Quantitative Parameters

When characterizing the kinetics of N-hydroxylation, data should be fitted to the Michaelis-Menten equation.

ParameterDefinitionTypical Value (2,6-DMA)Significance

Affinity constant50 – 150 µMLower

indicates higher affinity (e.g., CYP2A6).

Max reaction velocity0.5 – 2.0 nmol/min/mgIndicates the turnover capacity of the liver microsomes.

Intrinsic Clearance

Predicts in vivo accumulation risk.
Mass Spectrometry Identification

Identification of the hydroxylamine and its oxidation products relies on specific fragmentation patterns.

  • N-OH-2,6-DMA:

    • Precursor Ion:

      
      
      
    • Key Fragment: Loss of water (

      
      ) is characteristic of hydroxylamines.
      
  • Nitroso-2,6-DMA:

    • Precursor Ion:

      
       (2 Da lower than N-OH).
      
  • dG-Adduct (C8-substituted):

    • Structure: dG linked to the amine nitrogen.

    • Fragmentation: Loss of deoxyribose sugar (116 Da) to yield the aglycone base adduct.

Experimental Workflow Diagram

WorkflowStartStart: Microsomal IncubationStep1Add 2,6-DMA + HLM + Buffer(Pre-incubate 37°C)Start->Step1Step2Initiate with NADPHStep1->Step2BranchSelect EndpointStep2->BranchPathAMetabolite Profiling(N-OH / Nitroso)Branch->PathAKineticsPathBAdduct Trapping(+ DNA/dG)Branch->PathBGenotoxicityTermATerminate: Cold ACN + Argon(Prevent Oxidation)PathA->TermATermBTerminate: Ethanol Precip.(Isolate DNA)PathB->TermBAnalysisLC-MS/MS AnalysisTermA->AnalysisTermB->Analysis

Figure 2: Experimental decision tree for characterizing N-OH-2,6-DMA formation and reactivity.

References

  • Gan, J., Skipper, P. L., & Tannenbaum, S. R. (2001). Oxidation of 2,6-Dimethylaniline by Recombinant Human Cytochrome P450s and Human Liver Microsomes.[3] Chemical Research in Toxicology. Link

  • Skipper, P. L., et al. (2006). N-(2,6-Dimethylphenyl)hydroxylamine adducts of 2'-deoxyguanosine. Chemical Research in Toxicology. Link

  • Tydén, E., Tjälve, H., & Larsson, P. (2004). Metabolic Activation of 2,6-Xylidine in the Nasal Olfactory Mucosa and the Mucosa of the Upper Alimentary and Respiratory Tracts in Rats.[4] Drug Metabolism and Disposition. Link

  • Guengerich, F. P. (2020). Cytochrome P450-catalyzed activation of carcinogens and toxic agents.[2] Chemical Research in Toxicology. Link

  • Baird, W. M., & Seryshev, A. B. (2006). Metabolic activation of polycyclic aromatic hydrocarbons and arylamines. Encyclopedia of Cancer. Link

Technical Guide: Safety and Handling of N-(2,6-Dimethylphenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

N-(2,6-Dimethylphenyl)hydroxylamine (N-OH-2,6-DMA) is a reactive metabolite of the anesthetic Lidocaine and the industrial chemical 2,6-Xylidine . Unlike stable parent compounds, this hydroxylamine derivative possesses a dual-threat toxicological profile:

  • Acute Hemic Toxicity: It acts as a potent hemotoxic agent, capable of inducing methemoglobinemia by cycling between hydroxylamine and nitroso oxidation states.

  • Genotoxicity: It serves as the proximate carcinogen for 2,6-xylidine, capable of forming covalent DNA adducts after further activation (e.g., sulfation or acetylation) or spontaneous conversion to electrophilic nitrenium ions.[1]

Critical Handling Directive: This compound must be handled as a genotoxic, air-sensitive substance . Standard "good laboratory practice" is insufficient; containment protocols for select carcinogens and unstable intermediates apply.

Chemical Identity and Physicochemical Stability[2]

PropertyDetail
Chemical Name N-(2,6-Dimethylphenyl)hydroxylamine
Synonyms N-Hydroxy-2,6-xylidine; N-Hydroxy-2,6-dimethylaniline
CAS Number 3096-63-7
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Physical State Crystalline solid (often off-white to yellow). May appear as an oil if impure or decomposed.
Solubility Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water.[2]
Stability & Reactivity Hazards[4]
  • Oxidation Sensitivity: The N-hydroxy group is highly susceptible to auto-oxidation in air, converting rapidly to 2,6-dimethylnitrosobenzene . This reaction is accelerated by light and trace metals.

  • Disproportionation: In solution, aryl hydroxylamines can disproportionate into the corresponding amine (2,6-xylidine) and nitroso compound.

  • Acid Sensitivity (Bamberger Rearrangement): In the presence of aqueous acid, N-aryl hydroxylamines rearrange to form aminophenols (e.g., 4-amino-3,5-xylenol). Avoid acidic aqueous waste streams without prior quenching, as this alters the chemical identity and potential hazards.

Toxicological Mechanisms

To handle this compound safely, one must understand the causality of its toxicity. It is not merely a poison; it is a "biochemical saboteur" that hijacks oxidative machinery.

A. The Methemoglobinemia Cycle

N-OH-2,6-DMA engages in a redox cycle with hemoglobin (Hb).

  • Oxidation: N-OH-2,6-DMA reacts with OxyHb (Fe²⁺), oxidizing it to MetHb (Fe³⁺), which cannot carry oxygen.

  • Recycling: The hydroxylamine is oxidized to 2,6-dimethylnitrosobenzene in this process. The nitroso compound can be enzymatically reduced back to the hydroxylamine (e.g., by NADPH-dependent reductases), establishing a catalytic cycle where one molecule of toxin generates many equivalents of MetHb.

B. Genotoxicity and Carcinogenicity

While 2,6-xylidine is a Group 2B carcinogen (IARC), N-OH-2,6-DMA is the proximate carcinogen .

  • Mechanism: Under acidic conditions or enzymatic esterification (sulfotransferase), the N-O bond cleaves to form a highly electrophilic nitrenium ion .

  • Target: This ion attacks nucleophilic sites on DNA (primarily Guanine C8), causing mutations (transversions) that can lead to nasal cavity tumors (observed in rat models).

Visualization: Metabolic & Toxicological Pathways[1]

ToxicityPathways Lidocaine Lidocaine (Parent Drug) Xylidine 2,6-Xylidine (Metabolite) Lidocaine->Xylidine Amidase N_OH N-(2,6-dimethylphenyl) hydroxylamine (PROXIMATE TOXIN) Xylidine->N_OH CYP450 (Liver) Nitroso 2,6-Dimethylnitrosobenzene N_OH->Nitroso Oxidizes Hb->MetHb Nitrenium Nitrenium Ion (Electrophile) N_OH->Nitrenium Acid/Sulfation (-OH loss) Nitroso->N_OH Reductase (Recycling) MetHb Methemoglobinemia (Hypoxia) Nitroso->MetHb DNA_Adduct DNA Adducts (Carcinogenesis) Nitrenium->DNA_Adduct Covalent Binding

Caption: Figure 1. The dual toxicity pathways of N-(2,6-dimethylphenyl)hydroxylamine: The redox cycle causing methemoglobinemia (top loop) and the electrophilic attack causing DNA damage (bottom path).

Handling and Storage Protocols

A. Engineering Controls
  • Primary Containment: All handling of the neat solid must occur in a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.

  • Inert Atmosphere: Due to oxidation sensitivity, weighing and solubilization are best performed inside a Glovebox (Nitrogen or Argon atmosphere) . If a glovebox is unavailable, use Schlenk lines and septum-capped vials to minimize air exposure.

B. Personal Protective Equipment (PPE)[4][12]
  • Respiratory: If handling outside a glovebox, a NIOSH-approved respirator (N95 minimum, P100 preferred) is required if there is any risk of dust generation.

  • Dermal:

    • Glove Material: Nitrile is generally acceptable for incidental splash, but double-gloving is mandatory.

    • Permeation Logic: Aromatic amines and hydroxylamines can penetrate skin rapidly. The inner glove acts as a second barrier if the outer glove is compromised or permeated.

    • Outer Glove: 5 mil Nitrile (change every 15 mins of active handling).

    • Inner Glove: 4 mil Nitrile or Laminate (Silver Shield) for maximum protection during synthesis scale-up.

  • Ocular: Chemical safety goggles. Face shield required if working with quantities >100 mg or reactive synthesis steps.

C. Storage Requirements
  • Temperature: Store at -20°C or lower .

  • Atmosphere: Store under Argon or Nitrogen. Oxygen exclusion is critical to prevent degradation to the nitroso analog.

  • Container: Amber glass vials with Teflon-lined caps (to prevent light degradation and cap corrosion).

D. Experimental Workflow: Safe Solubilization

To minimize exposure and degradation, follow this self-validating workflow:

HandlingWorkflow Start Remove from -20°C Storage Equilibrate Equilibrate to RT in Desiccator (Prevent condensation) Start->Equilibrate Weighing Weigh in Glovebox/Hood (Argon Blanket) Equilibrate->Weighing Solvent Dissolve in Degassed DMSO/MeOH (Avoid aqueous acid) Weighing->Solvent Usage Experimental Application (Keep dark/cold) Solvent->Usage Waste Quench with 10% Ascorbic Acid (Reduce residual oxidants) Usage->Waste Disposal Hazardous Waste (Toxic/Carcinogenic) Waste->Disposal

Caption: Figure 2. Safe handling decision tree emphasizing moisture control and waste quenching.

Emergency Procedures

Accidental Exposure[13]
  • Inhalation: Move to fresh air immediately. Monitor for signs of hypoxia (blue lips/fingernails).[3]

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol or solvents for cleaning skin, as they may enhance transdermal absorption of the lipophilic toxin.

  • Eye Contact: Rinse with water for 15 minutes.[4][5] Seek ophthalmological evaluation.

Medical Surveillance: Methemoglobinemia

If exposure is suspected, clinical observation is vital.

  • Symptoms: Cyanosis (bluish skin), headache, fatigue, dizziness, chocolate-brown colored blood.

  • Biomarker: Pulse oximetry is unreliable for MetHb; co-oximetry (blood gas analysis) is required.

  • Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment for symptomatic methemoglobinemia, acting as a cofactor for NADPH-MetHb reductase.

Spill Cleanup[2]
  • Evacuate the immediate area.[4][6]

  • Don full PPE (Double gloves, respirator, goggles).

  • Neutralization: Cover the spill with a reducing agent (e.g., sodium thiosulfate or ascorbic acid solution) to prevent oxidation to the volatile nitroso compound.

  • Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

References

  • National Toxicology Program (NTP). (1990). Toxicology and Carcinogenesis Studies of 2,6-Xylidine (2,6-Dimethylaniline) in Charles River CD Rats. Technical Report Series No. 278. [Link]

  • Bryant, M. S., et al. (1994).[7] "2,6-Dimethylaniline-hemoglobin adducts from lidocaine in humans." Carcinogenesis, 15(10), 2287–2290. [Link]

  • Skipper, P. L., & Tannenbaum, S. R. (1990). "Protein adducts in the molecular dosimetry of chemical carcinogens." Carcinogenesis, 11(4), 507–518. [Link]

  • PubChem. (n.d.). Compound Summary: N-(2,6-Dimethylphenyl)hydroxylamine.[8][9] National Library of Medicine. [Link]

  • Fishbein, L. (1967). "Metabolism and toxicity of lidocaine and related compounds." Drug Metabolism Reviews.

Sources

Methodological & Application

Quantitative Analysis of N-(2,6-dimethylphenyl)hydroxylamine DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of covalent DNA adducts is a critical initiating event in chemical carcinogenesis. N-(2,6-dimethylphenyl)hydroxylamine, a principal metabolite of the industrial chemical and probable human carcinogen 2,6-dimethylaniline, is known to form DNA adducts following metabolic activation. This application note provides a comprehensive, field-proven protocol for the sensitive and specific quantification of N-(2,6-dimethylphenyl)hydroxylamine-DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We detail the entire workflow, from DNA extraction and enzymatic hydrolysis to solid-phase extraction (SPE) enrichment and instrumental analysis. The causality behind key experimental choices is explained to ensure methodological robustness and data integrity. This guide is designed to provide researchers in toxicology, pharmacology, and drug development with a reliable framework for assessing the genotoxic potential of aromatic amines.

Introduction: The Genotoxic Cascade of 2,6-Dimethylaniline

2,6-Dimethylaniline (2,6-DMA), also known as 2,6-xylidine, is an aromatic amine used as a chemical intermediate in the manufacturing of pharmaceuticals, pesticides, and dyes.[1][2] It is also a metabolite of the local anesthetic lidocaine.[2] The International Agency for Research on Cancer (IARC) has classified 2,6-DMA as a Group 2B carcinogen, "possibly carcinogenic to humans," based on sufficient evidence in experimental animals.[2][3]

The carcinogenicity of aromatic amines is not expressed by the parent compound but by its reactive metabolites.[4] The primary metabolic activation pathway involves N-hydroxylation by cytochrome P450 enzymes (Phase I metabolism) to form N-(2,6-dimethylphenyl)hydroxylamine (2,6-DMPHA).[4][5] This hydroxylamine can be further bioactivated through Phase II conjugation reactions, such as O-acetylation or O-sulfation, to form unstable esters.[4] These esters readily undergo heterolytic cleavage of the N-O bond to generate a highly reactive nitrenium ion. This electrophilic species can then covalently bind to nucleophilic sites on DNA bases, primarily guanine, to form stable DNA adducts.[4][6]

The formation of these DNA adducts, if not repaired by cellular mechanisms, can lead to mutations during DNA replication, initiating the process of carcinogenesis.[7] Therefore, the detection and quantification of specific DNA adducts serve as critical biomarkers for assessing genotoxic exposure and carcinogenic risk.[8] LC-MS/MS has become the gold standard for this analysis due to its high sensitivity, specificity, and structural confirmation capabilities.[9]

Metabolic_Activation cluster_0 Metabolic Activation & DNA Adduct Formation Parent 2,6-Dimethylaniline (Procarcinogen) Hydroxylamine N-(2,6-dimethylphenyl)hydroxylamine (2,6-DMPHA) Parent->Hydroxylamine CYP450 (N-hydroxylation) Ester Reactive N-O-Ester (e.g., N-acetoxy) Hydroxylamine->Ester NAT/SULT (O-esterification) Nitrenium Electrophilic Nitrenium Ion Ester->Nitrenium Heterolytic Cleavage DNA Genomic DNA (Guanine) Nitrenium->DNA Covalent Binding Adduct DNA Adduct DNA->Adduct Analytical_Workflow cluster_workflow Overall Analytical Workflow Sample 1. Biological Sample (Tissue or Cells) Extraction 2. DNA Extraction & Purification Sample->Extraction Hydrolysis 3. Enzymatic Hydrolysis to Deoxynucleosides Extraction->Hydrolysis SPE 4. SPE Cleanup & Adduct Enrichment Hydrolysis->SPE LCMS 5. LC-MS/MS Analysis SPE->LCMS Data 6. Data Interpretation & Quantification LCMS->Data

Sources

protocol for synthesizing N-(2,6-dimethylphenyl)hydroxylamine in the lab

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of N-(2,6-dimethylphenyl)hydroxylamine (also known as N-hydroxy-2,6-xylidine).[1] This compound is a critical metabolite in the study of xylidine toxicity and lidocaine metabolism.

The synthesis utilizes a controlled reduction of 2,6-dimethylnitrobenzene via the Zinc-Ammonium Chloride method. This route is selected over catalytic hydrogenation to prevent over-reduction to the amine (2,6-dimethylaniline) and to accommodate the steric hindrance of the ortho-methyl groups.

Part 1: Strategic Synthesis Overview

The Challenge: Selectivity vs. Sterics

Synthesizing N-arylhydroxylamines requires arresting the reduction of a nitro group (


) at the hydroxylamine (

) stage, preventing the thermodynamically favorable conversion to the amine (

).[1]
  • Steric Factor: The 2,6-dimethyl substitution provides kinetic protection, slowing down condensation reactions (azoxy formation) but also impeding the initial electron transfer at the nitrogen center.

  • pH Control: Acidic conditions promote the Bamberger Rearrangement , converting the desired hydroxylamine into 4-amino-3,5-dimethylphenol.[1][2] Therefore, a buffered neutral medium (

    
    ) is non-negotiable.[1]
    
Reaction Scheme

The reduction proceeds via a single electron transfer mechanism on the zinc surface.[1]


[1]

Part 2: Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
2,6-Dimethylnitrobenzene >98% PurityPrecursor
Zinc Dust <10 micron, Activated*Reducing Agent
Ammonium Chloride ACS ReagentElectrolyte/Buffer
Ethanol 95% or AbsoluteSolvent
Dichloromethane (DCM) HPLC GradeExtraction Solvent
TLC Plates Silica Gel 60 F254Monitoring

*Activation Note: Wash Zinc dust with dilute HCl, then water, then ethanol, and dry under vacuum if the bottle is old. Oxide layers on Zn significantly reduce yield.[1]

Step-by-Step Methodology

1. Reaction Setup

  • Vessel: Use a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for heavy Zn slurry), a reflux condenser, and a thermometer.

  • Solvent System: Prepare a solution of Ammonium Chloride (12 g) in Water (40 mL) .[1]

  • Precursor Dissolution: In the flask, dissolve 2,6-Dimethylnitrobenzene (10 g, 66 mmol) in Ethanol (100 mL) .

  • Combination: Add the aqueous ammonium chloride solution to the ethanol mixture. The solution may become cloudy; this is normal. Cool the mixture to 15°C using an ice-water bath.

2. Controlled Reduction

  • Zinc Addition: Weigh out Zinc Dust (13 g, ~200 mmol, 3 equiv) .

  • Critical Step: Add the Zinc dust in small portions over 20–30 minutes.

    • Observation: The reaction is exothermic.[1] Monitor the internal temperature strictly.

    • Control: Do NOT allow the temperature to exceed 50–55°C . Higher temperatures favor over-reduction to the aniline.

  • Reaction Phase: Once addition is complete, remove the ice bath.[1] Allow the reaction to stir vigorously at room temperature (25°C) for 1–2 hours.

3. Reaction Monitoring (TLC)

  • Mobile Phase: Hexane:Ethyl Acetate (4:1).

  • Visualization: UV light (254 nm).

  • Endpoints:

    • Starting Material (

      
      ): Should be consumed.[1]
      
    • Product (

      
      ): Major spot.[1]
      
    • Over-reduction byproduct (Aniline,

      
      ): Trace amounts acceptable.
      

4. Workup & Isolation

  • Filtration: Filter the reaction mixture immediately while warm through a Celite pad to remove Zinc oxide and unreacted Zinc. Wash the cake with 20 mL ethanol.

  • Concentration: Rotary evaporate the filtrate at reduced pressure (bath < 40°C) to remove most of the ethanol. Caution: Do not heat excessively; hydroxylamines are thermally unstable.[1]

  • Extraction: The remaining aqueous residue will contain the product oil or precipitate.[1] Extract with Dichloromethane (3 x 50 mL) .

  • Washing: Wash combined organic layers with brine (50 mL) to remove residual ammonium salts.[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate to yield a yellow/orange solid or oil.[1]
    

5. Purification (Recrystallization)

  • Solvent: Benzene/Petroleum Ether is traditional, but Hexane/Chloroform or Ethanol/Water is safer.[1]

  • Dissolve the crude solid in a minimum amount of warm Chloroform (<50°C).

  • Add Hexane dropwise until turbidity persists.

  • Cool to -20°C overnight.

  • Yield: Expect colorless to pale yellow needles.[1] (Typical Yield: 65–75%).

  • Storage: Store under inert gas (Argon) at -20°C. The compound oxidizes to the nitroso derivative upon air exposure.[1]

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the critical decision points and chemical pathways involved in this protocol.

G Start 2,6-Dimethylnitrobenzene Reagents Zn / NH4Cl / EtOH / H2O (Neutral Buffer System) Start->Reagents Dissolution Intermediate Nitroso Intermediate (Ar-NO) Reagents->Intermediate 2e- Reduction Product N-(2,6-Dimethylphenyl)hydroxylamine (Target) Intermediate->Product 2e- Reduction (Controlled) Side_Heat High Temp (>60°C) / Excess Zn Intermediate->Side_Heat Loss of Control Side_Acid Acidic Conditions (H+) Product->Side_Acid Exposure Product->Side_Heat Over-reduction Rearrangement Bamberger Rearrangement (4-Amino-3,5-dimethylphenol) Side_Acid->Rearrangement Nucleophilic Attack (H2O) OverReduction 2,6-Dimethylaniline (Amine Byproduct) Side_Heat->OverReduction Full Reduction

Figure 1: Reaction pathway showing the selective reduction window (Green) vs. thermal and acidic failure modes (Red).[1]

Part 4: Safety & Toxicology (E-E-A-T)

Crucial Warning: N-(2,6-dimethylphenyl)hydroxylamine is a proximate carcinogen .[1] It is the metabolic activation product of 2,6-xylidine.[1]

  • Mechanism: It can undergo esterification (e.g., sulfation) in vivo, leading to the formation of a nitrenium ion, which forms adducts with DNA.

  • Handling:

    • Double Gloving: Use Nitrile gloves (double layer).[1]

    • Fume Hood: All solid handling must occur inside a certified fume hood.[1]

    • Deactivation: Treat glassware and spills with dilute bleach (sodium hypochlorite) to oxidize the hydroxylamine to the less reactive nitroso or nitro state before disposal.[1]

References

  • Preparation of Phenylhydroxylamine . Organic Syntheses, Coll.[1][3] Vol. 1, p.445 (1941); Vol. 2, p.67 (1922). (Standard method adapted for steric hindrance).[1] Link

  • Smolecule . N-(2,6-dimethylphenyl)hydroxylamine Synthesis and Properties. (Chemical property verification). Link[1]

  • National Toxicology Program . Toxicology and Carcinogenesis Studies of 2,6-Xylidine. (Toxicological context of the hydroxylamine metabolite). Link

  • Sciencemadness Discussion . Reduction of 2,6-dimethylnitrobenzene. (Practical lab discussion on steric constraints). Link

  • PubChem . N-(2,6-dimethylphenyl)hydroxylamine Compound Summary. Link[1]

Sources

Application Note: Quantitative Analysis of N-(2,6-dimethylphenyl)hydroxylamine (N-DMPHA) in Biological Matrices via Stabilized LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quantification of N-(2,6-dimethylphenyl)hydroxylamine (N-DMPHA) is a critical endpoint in toxicological assessments of 2,6-xylidine-based drugs, most notably Lidocaine and Xylazine . While 2,6-dimethylaniline (2,6-DMA) is the primary hydrolytic metabolite, its subsequent N-hydroxylation to N-DMPHA represents the bioactivation step responsible for methemoglobinemia and potential genotoxicity (via DNA adduct formation).

The Analytical Challenge: N-arylhydroxylamines are inherently unstable. They rapidly undergo:

  • Auto-oxidation to nitroso compounds (1-nitroso-2,6-dimethylbenzene).

  • Acid-catalyzed rearrangement (Bamberger rearrangement) to aminophenols.

  • Reduction back to the parent amine.

This guide details a Stabilized Liquid-Liquid Extraction (LLE) protocol designed to arrest these degradation pathways immediately upon sample collection, enabling accurate quantification via LC-MS/MS.

Biological Context & Metabolic Pathway

Understanding the formation and fate of N-DMPHA is essential for interpreting pharmacokinetic data. The N-hydroxylation is mediated primarily by CYP2E1 and CYP2A6.

Figure 1: Metabolic Bioactivation Pathway

Caption: The bioactivation of Lidocaine/2,6-DMA to the reactive N-hydroxylamine and subsequent toxicity pathways.

MetabolicPathway Lidocaine Lidocaine (Parent Drug) DMA 2,6-Dimethylaniline (2,6-DMA) Lidocaine->DMA Hydrolysis (Amidase) NDMPHA N-(2,6-dimethylphenyl) hydroxylamine (N-DMPHA) DMA->NDMPHA N-Hydroxylation (CYP2E1, CYP2A6) Nitroso 1-Nitroso-2,6- dimethylbenzene NDMPHA->Nitroso Oxidation (Spontaneous/Enzymatic) Nitrenium Nitrenium Ion (Reactive Electrophile) NDMPHA->Nitrenium Phase II (Sulfation/Acetylation) MetHb Methemoglobinemia (Fe2+ -> Fe3+) NDMPHA->MetHb Co-oxidation with Hemoglobin Nitroso->NDMPHA Reductase (Cycling) Adducts DNA/Protein Adducts Nitrenium->Adducts Covalent Binding

Method Development Strategy

Stabilization (The "Why" and "How")

Standard bioanalytical workflows (e.g., EDTA plasma stored at -20°C) will result in >80% analyte loss due to oxidation.

  • Antioxidant: Ascorbic acid (Vitamin C) is required at high concentrations (5–10 mM) to maintain the N-OH moiety in its reduced state.

  • pH Control: Avoid strong acids (e.g., TCA, Perchloric acid) during sample prep. Acidic conditions catalyze the Bamberger rearrangement, artificially converting N-DMPHA to 4-amino-3,5-dimethylphenol.[1]

  • Temperature: All processing must occur at 4°C.

Mass Spectrometry (MRM Optimization)

N-DMPHA (MW 137.18) ionizes well in Positive Electrospray Ionization (ESI+) .

  • Precursor Ion: m/z 138.1 [M+H]⁺

  • Quantifier Transition: m/z 138.1 → 120.1 (Loss of H₂O, formation of nitrenium ion).

  • Qualifier Transition: m/z 138.1 → 105.1 (Loss of NH₂OH species/ring fragmentation).

  • Internal Standard: Use d6-2,6-DMA (monitor m/z 128 → 111) if d-N-DMPHA is unavailable, though synthesis of the deuterated hydroxylamine is recommended for highest accuracy.

Detailed Experimental Protocol

Reagents & Materials[3][4]
  • Standard: N-(2,6-dimethylphenyl)hydroxylamine (Custom synthesis or high-purity commercial standard).

  • Stabilizer Solution: 100 mM Ascorbic Acid in water (Freshly prepared daily).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (degassed).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5). Note: Neutral pH prevents on-column degradation.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

Sample Collection & Preparation Workflow[3][4]

Step 1: Stabilized Collection

  • Pre-load collection tubes (K2EDTA) with Stabilizer Solution (10 µL per 1 mL blood).

  • Collect blood, invert gently 5 times, and immediately place on wet ice.

  • Centrifuge at 2,000 x g for 10 min at 4°C within 30 minutes of collection.

  • Harvest plasma and store at -80°C. Do not store at -20°C.

Step 2: Liquid-Liquid Extraction (LLE)

  • Thaw plasma on ice.

  • Aliquot 100 µL plasma into a 1.5 mL Eppendorf tube.

  • Add 10 µL Internal Standard (1 µg/mL in methanol).

  • Add 10 µL Stabilizer Solution (Fresh spike to ensure antioxidant capacity).

  • Add 500 µL MTBE . Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 min at 4°C.

  • Transfer the organic supernatant (top layer) to a clean glass vial.

  • Evaporate to dryness under a gentle stream of Nitrogen at ambient temperature . Do not apply heat.

  • Reconstitute in 100 µL Mobile Phase A/B (90:10) containing 1 mM Ascorbic Acid.

Figure 2: Stabilized Sample Preparation Workflow

Caption: Critical control points to prevent N-DMPHA oxidation and rearrangement.

SamplePrep Blood Blood Collection (K2EDTA) Stabilize Add Ascorbic Acid (Immediate) Blood->Stabilize < 1 min Centrifuge Centrifuge (4°C, 10 min) Stabilize->Centrifuge LLE LLE with MTBE (Neutral pH) Centrifuge->LLE Plasma Dry N2 Evaporation (No Heat) LLE->Dry Supernatant Recon Reconstitute (Mobile Phase + Ascorbic Acid) Dry->Recon LCMS LC-MS/MS Analysis (Immediate) Recon->LCMS

LC-MS/MS Conditions

ParameterSettingRationale
Column Waters XBridge C18 (2.1 x 50 mm, 3.5 µm)Robust stationary phase; tolerates pH 6-7 well.
Column Temp 30°CLower temperature reduces on-column degradation.
Flow Rate 0.4 mL/minStandard for ESI sensitivity.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5)Critical: Acidic mobile phases (Formic acid) promote rearrangement to aminophenols.
Mobile Phase B Acetonitrile-
Gradient 0-0.5 min: 5% B0.5-3.0 min: 5% -> 90% B3.0-4.0 min: 90% BRapid gradient to minimize residence time.
Run Time 5.5 minutesHigh throughput.

Validation & Quality Control (Self-Validating Systems)

To ensure the protocol is working ("Trustworthiness"), you must monitor for artifacts:

  • The "Nitroso" Check: Include 1-nitroso-2,6-dimethylbenzene in your method development. If you see a significant peak for the nitroso compound in your spiked QC samples, your stabilization (ascorbic acid) is insufficient.

  • The "Rearrangement" Check: Monitor the transition for 4-amino-3,5-dimethylphenol (Isomer of N-DMPHA). If this peak appears in your N-DMPHA standards, your mobile phase pH is likely too low or the drying step involved heat.

  • Freeze-Thaw Stability: N-hydroxylamines are notoriously unstable during freeze-thaw. Validation Rule: Analyze samples immediately after extraction. If storage is necessary, validate stability at -80°C for one cycle only.

References

  • Skipper, P. L., et al. (2006). "Metabolism of 2,6-dimethylaniline by human liver microsomes: role of CYP2A6 and CYP2E1."[1][2] Chemical Research in Toxicology. Link

  • Gan, J., et al. (2001).[3] "Oxidation of 2,6-Dimethylaniline by Recombinant Human Cytochrome P450s and Human Liver Microsomes." Chemical Research in Toxicology. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

  • Kohn, M. C., et al. (2000). "PBPK Modeling of the metabolism of 2,6-dimethylaniline in rats." Toxicology. Link

  • Seto, Y., et al. (2016). "Stabilization of Ascorbic Acid in Human Plasma and Its Liquid Chromatographic Measurement." ResearchGate. Link

Sources

Application Note: Advanced Quantification of N-(2,6-dimethylphenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: N-(2,6-dimethylphenyl)hydroxylamine (N-DMPHA) CAS Number: 3096-63-7 Synonyms: N-hydroxy-2,6-xylidine; N-hydroxy-2,6-dimethylaniline Application: Pharmaceutical Impurity Profiling, Toxicology (Lidocaine/Xylazine Metabolites), Genotoxicity Assessment

Abstract

The quantification of N-(2,6-dimethylphenyl)hydroxylamine (N-DMPHA) presents a unique analytical challenge due to its inherent redox instability and lack of strong chromophores. As a reactive metabolite of lidocaine and xylazine, and a known genotoxic impurity (GTI), precise measurement is critical for safety assessments. This guide details two distinct LC-MS/MS protocols: a Direct Analysis Method utilizing specialized column chemistry for rapid screening, and a Derivatization Method using 4-methoxybenzoyl chloride for ultra-trace quantification (pg/mL level) and enhanced stability.

Part 1: The Analytical Imperative (Context & Toxicity)

Metabolic Origin and Toxicity

N-DMPHA is the N-hydroxylated metabolite of 2,6-xylidine (2,6-dimethylaniline). It is formed via CYP450-mediated oxidation (primarily CYP2E1) of the parent amine. Unlike its precursors, N-DMPHA is chemically reactive and biologically hazardous:

  • Genotoxicity: It can form DNA adducts, leading to carcinogenic outcomes (Class 2B Carcinogen).

  • Hematotoxicity: It oxidizes hemoglobin to methemoglobin, causing methemoglobinemia.

Metabolic Pathway Diagram

The following diagram illustrates the formation of N-DMPHA from Lidocaine and its downstream toxicological effects.

LidocaineMetabolism Lidocaine Lidocaine MEGX MEGX (Monoethylglycinexylidide) Lidocaine->MEGX CYP1A2/3A4 (Deethylation) Xylidine 2,6-Xylidine (2,6-Dimethylaniline) MEGX->Xylidine Hydrolysis NDMPHA N-DMPHA (N-hydroxy-2,6-xylidine) *TARGET ANALYTE* Xylidine->NDMPHA CYP2E1 (N-Hydroxylation) Nitroso Nitroso-2,6-xylene (Oxidation Product) NDMPHA->Nitroso Spontaneous Oxidation DNA_Adduct DNA Adducts (Carcinogenesis) NDMPHA->DNA_Adduct Covalent Binding MetHb Methemoglobinemia NDMPHA->MetHb Redox Cycling

Figure 1: Metabolic pathway of Lidocaine showing the formation of the genotoxic metabolite N-DMPHA.

Part 2: Critical Analytical Challenges

Redox Instability

N-DMPHA is a "redox-active" species. Upon exposure to air, light, or basic pH, it rapidly oxidizes to 2,6-dimethylnitrosobenzene . Conversely, in the presence of strong reducing agents or during electrospray ionization (ESI), it can reduce back to the parent amine, 2,6-xylidine .

  • Implication: Samples must be stabilized immediately upon collection.

  • Solution: Use antioxidants (Ascorbic Acid) and control pH during sample handling.

Polarity & Retention

As a small, polar hydroxylamine, N-DMPHA elutes near the void volume on standard C18 columns, leading to ion suppression from matrix salts.

  • Implication: Standard C18 columns are insufficient for direct analysis.

  • Solution: Use High Strength Silica (HSS) T3 columns (for direct analysis) or derivatization to increase hydrophobicity.

Part 3: Protocol A - Derivatization Method (Gold Standard)

Purpose: Ultra-trace quantification (LOD < 10 pg/mL) in biological matrices (plasma, urine). Mechanism: 4-Methoxybenzoyl chloride reacts with the hydroxylamine group to form a stable hydroxamic acid ester/amide derivative. This adds mass, increases hydrophobicity, and stabilizes the analyte.

Reagents & Standards
  • Derivatizing Agent: 4-Methoxybenzoyl chloride (2 mg/mL in Acetonitrile).[1]

  • Buffer: 100 mM Sodium Carbonate (pH 9.0).

  • Internal Standard: N-DMPHA-d9 (isotopically labeled).

  • Quenching Solution: 1% Formic Acid in water.[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 100 µL of plasma/urine.

    • Add 10 µL of Internal Standard solution.

    • Critical Step: Perform protein precipitation with 300 µL Acetonitrile (cold). Vortex and centrifuge (10,000 x g, 5 min).

    • Transfer supernatant to a fresh vial.

  • Derivatization Reaction:

    • To the supernatant, add 50 µL of Sodium Carbonate Buffer (pH 9.0).[1]

      • Why? The reaction requires a basic environment to neutralize the HCl byproduct and facilitate nucleophilic attack.[1]

    • Add 50 µL of 4-Methoxybenzoyl chloride solution.

    • Vortex vigorously for 30 seconds.

  • Incubation:

    • Incubate at 50°C for 15 minutes .

      • Note: Heat ensures complete conversion of the sterically hindered nitrogen.

  • Quenching:

    • Add 50 µL of 1% Formic Acid.

      • Why? This stops the reaction and acidifies the sample, making it compatible with the mobile phase.

  • Analysis:

    • Inject 5-10 µL into the LC-MS/MS system.

Part 4: Protocol B - Direct Analysis Method (Rapid Screen)

Purpose: High-throughput screening of drug substances or synthesis intermediates (ppm levels).

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).[2]

    • Why? T3 bonding technology is designed to retain polar compounds and withstand 100% aqueous mobile phases, preventing dewetting.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for retention).

    • 1-6 min: 5% -> 95% B.

    • 6-8 min: 95% B (Wash).

    • 8.1 min: 5% B (Re-equilibration).

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Precursor Ion: m/z 138.1 [M+H]+

  • MRM Transitions:

    • Quantifier: 138.1 -> 121.1 (Loss of -OH).

    • Qualifier: 138.1 -> 106.1 (Loss of -NHOH).

  • Note: The loss of 17 Da (OH) is characteristic of hydroxylamines but can be non-specific; ensure chromatographic separation from the parent amine (2,6-xylidine, m/z 122.1).

Part 5: Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Collection (Plasma/Drug Substance) Stabilization Stabilization Add Ascorbic Acid + Cold Storage Sample->Stabilization Immediate Decision Select Method Stabilization->Decision Direct Direct Analysis (Protocol B) High Conc. (>10 ng/mL) Decision->Direct Screening Deriv Derivatization (Protocol A) Trace Level (<1 ng/mL) Decision->Deriv Bioanalysis Column HSS T3 Column Polar Retention Direct->Column LCMS LC-MS/MS Analysis MRM Mode Column->LCMS Reagent Reaction: 4-Methoxybenzoyl Chloride pH 9.0, 50°C Deriv->Reagent Reagent->LCMS Data Quantification vs. d9-Internal Standard LCMS->Data

Figure 2: Decision tree and workflow for N-DMPHA quantification.

Part 6: Method Validation & Stability Data

Performance Metrics
ParameterDirect Method (Protocol B)Derivatization Method (Protocol A)
LOD ~ 5 ng/mL~ 0.02 ng/mL (20 pg/mL)
Linearity (R²) > 0.995> 0.998
Recovery 85-95%90-105%
Matrix Effect Moderate (Suppression likely)Low (Elutes in cleaner region)
Stability (Processed) < 4 hours at 4°C> 24 hours at 4°C
Stability Recommendations
  • Stock Solutions: Store N-DMPHA standards in Methanol with 0.1% Ascorbic Acid at -80°C. Avoid DMSO if possible, as it can promote oxidation over time.

  • Sample Thawing: Thaw biological samples on ice, never in a water bath. Add antioxidant immediately if not present in the collection tube.

References

  • Lidocaine Metabolism & Toxicity

    • Metabolic Activation of 2,6-Xylidine in the Nasal Olfactory Mucosa.[3] (2020). ResearchGate.

  • Derivatization Strategy

    • Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma... utilizing 4-methoxybenzoyl chloride.[2][1] (2018).[4] PubMed.

    • Application Notes for Derivatization with 3-Hydroxy-4-methoxybenzoyl chloride. BenchChem.[1]

  • Direct LC-MS Method

    • A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine.[5] (2017).[6][5][7] Journal of Chromatographic Science.

  • Chemical Safety Data

    • N-(2,6-dimethylphenyl)hydroxylamine CAS 3096-63-7. Smolecule.

Sources

use of N-(2,6-dimethylphenyl)hydroxylamine in mechanistic toxicology studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of N-(2,6-Dimethylphenyl)hydroxylamine in Toxicology Studies

Executive Summary

This guide details the handling, detection, and mechanistic interrogation of N-(2,6-dimethylphenyl)hydroxylamine (DMHA) , the critical reactive metabolite of 2,6-xylidine (a primary metabolite of lidocaine). While lidocaine is a ubiquitous anesthetic, its metabolite 2,6-xylidine is classified as a Group 2B carcinogen (IARC) based on rat nasal tumor data. The toxicity is driven by metabolic N-hydroxylation to DMHA.[1][2]

This document provides researchers with validated protocols to:

  • Synthesize and Stabilize DMHA for in vitro use.

  • Quantify Hemoglobin (Hb) Adducts as a cumulative biomarker of bioactivation.

  • Assess Genotoxicity via direct DNA adduct formation assays.

Mechanistic Background: The "Lidocaine Paradox"

The safety of lidocaine contrasts with the carcinogenicity of its metabolite. The divergence lies in the saturation of detoxification pathways. At high doses, CYP-mediated N-hydroxylation of 2,6-xylidine exceeds the capacity of Phase II conjugation (glucuronidation), leading to the accumulation of DMHA.

Key Pathway: DMHA undergoes N-O bond cleavage (often acid-catalyzed or spontaneous) to form a highly reactive nitrenium ion .[3] This electrophile covalently binds to nucleophilic sites on DNA (guanine C8/N7) and proteins (hemoglobin cysteine residues).

MetabolicActivation cluster_toxicity Toxicological Consequence Lido Lidocaine Xyl 2,6-Xylidine (2,6-Dimethylaniline) Lido->Xyl Hydrolysis (Amidase) DMHA N-(2,6-Dimethylphenyl) hydroxylamine (DMHA) Xyl->DMHA CYP2E1/3A4 (N-Hydroxylation) Nitroso Nitroso-Xylidine DMHA->Nitroso Oxidation (RBCs) Nitrenium Nitrenium Ion (Reactive Electrophile) DMHA->Nitrenium Acid/Phase II (N-O cleavage) HbAdduct Hb Adduct (Sulfinamide) Nitroso->HbAdduct Cys-SH binding DNAAdduct DNA Adduct (dG-C8) Nitrenium->DNAAdduct Covalent Binding

Figure 1: Bioactivation pathway of Lidocaine/2,6-Xylidine highlighting the central role of DMHA.

Critical Handling & Synthesis Notes

Safety Warning: DMHA is a potent mutagen and skin sensitizer. Handle in a Class II Biosafety Cabinet.

Synthesis Strategy (Fe/HCl Reduction)

While commercial availability is limited, DMHA can be synthesized from 2,6-dimethylnitrobenzene.

  • Reagents: 2,6-dimethylnitrobenzene, Ammonium chloride (NH₄Cl), Zinc dust (or Fe/HCl), Methanol/Water.

  • Reaction: Reduction of the nitro group to hydroxylamine under neutral/mildly acidic conditions.

  • Purification: Recrystallization from benzene/petroleum ether.

Stability Control Point: The Bamberger Rearrangement

CRITICAL: Avoid strong acidic conditions during storage or extraction. In the presence of aqueous acid, N-phenylhydroxylamines undergo the Bamberger rearrangement , converting the N-hydroxyl group into a para-aminophenol derivative (4-amino-3,5-dimethylphenol).

  • Storage: Store solid at -80°C under Argon.

  • Solvents: Dissolve in DMSO or Methanol immediately prior to use. Avoid protic acids in stock solutions.

Protocol A: Quantification of Hemoglobin Adducts

Purpose: To measure the cumulative systemic exposure to the reactive N-hydroxy metabolite. The assay relies on the hydrolysis of the cysteine sulfinamide adduct to release the parent amine (2,6-xylidine).

Methodology: LC-MS/MS following base hydrolysis.[4]

Reagents
  • Internal Standard (IS): d6-2,6-Dimethylaniline (2,6-xylidine-d6).

  • Hydrolysis Buffer: 0.1 M NaOH.

  • Extraction Solvent: n-Hexane or Ethyl Acetate.

Step-by-Step Workflow
  • Erythrocyte Isolation:

    • Centrifuge whole blood (EDTA tubes) at 1,500 x g for 10 min.

    • Remove plasma and buffy coat.

    • Wash RBCs 3x with saline (0.9% NaCl).

    • Lyse RBCs with HPLC-grade water (1:1 v/v).

  • Globin Precipitation:

    • Add cold acidic acetone (1% HCl in acetone) to lysate to precipitate globin.

    • Centrifuge, wash pellet with acetone, and dry under nitrogen.

  • Hydrolysis & Derivatization:

    • Dissolve 10 mg globin in 2 mL 0.1 M NaOH .

    • Add Internal Standard (5 ng d6-xylidine).

    • Incubate at room temperature for 2 hours . (Note: Mild base hydrolysis is preferred over acid to prevent artifact formation).

  • Extraction:

    • Extract the released 2,6-xylidine with 4 mL n-Hexane (shake 10 min).

    • Centrifuge and transfer organic layer to a fresh vial.

    • Evaporate to dryness under nitrogen stream.

    • Reconstitute in 100 µL Mobile Phase (50:50 MeOH:H2O).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • MRM Transitions:

      • Analyte (2,6-Xylidine): m/z 122.1 → 107.1 (Quantifier), 122.1 → 77.0 (Qualifier).

      • IS (d6-2,6-Xylidine): m/z 128.1 → 113.1.

Data Calculation:



Protocol B: In Vitro DNA Adduct Formation (Direct Reactivity)

Purpose: To confirm the genotoxic potential of DMHA by identifying specific dG-C8 adducts without the confounding variables of metabolic activation systems (S9).

Experimental Setup
ParameterConditionRationale
Substrate 2'-Deoxyguanosine (dG)Primary target for arylamine adducts (C8 position).
Test Article DMHA (synthesized)Direct evaluation of the reactive metabolite.
Buffer 50 mM Phosphate (pH 7.4)Physiological pH mimics cytosolic conditions.
Time 12 - 24 HoursAllows for slow conversion to nitrenium ion.
Analysis LC-HRMS (High Res)Required to identify adduct mass shift (+119 Da).
Workflow Diagram

AdductWorkflow Start Start: 1 mM dG + 0.5 mM DMHA Incubate Incubate 37°C, 24h (pH 7.4 Phosphate Buffer) Start->Incubate Filter Filter (3kDa MWCO) Remove protein/precipitate Incubate->Filter LCMS LC-HRMS Analysis (Orbitrap or Q-TOF) Filter->LCMS Data Identify Mass Shift: [M+H]+ = 388.16 (dG + DMHA - H2O) LCMS->Data

Figure 2: Workflow for in vitro assessment of DMHA-DNA reactivity.[4]

Data Interpretation
  • Target Mass: Protonated dG (268.1) + Nitrenium (120.07) = 388.17 m/z .

  • Fragmentation Pattern: Look for loss of deoxyribose (-116 Da) yielding the aglycone adduct base peak at m/z 272.1.

  • Significance: Detection of this adduct confirms that DMHA does not require further enzymatic activation (e.g., sulfation) to bind DNA, although Phase II esterification significantly enhances this rate in vivo.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Hb Adduct Yield Incomplete hydrolysisEnsure globin is fully dissolved; extend hydrolysis time to 4h.
High Background (Control) Contamination with LidocaineEnsure rigorous washing of RBCs (3-4x) to remove plasma lidocaine.
Peak Tailing (LC-MS) Basic analyte interactionUse high pH mobile phase (Ammonium Bicarbonate) or end-capped columns.
DMHA Degradation Acidic solvent exposureUse neutral buffers; avoid TFA in LC mobile phases during purification.

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (1999). Volume 74: Surgical Implants and Other Foreign Bodies. International Agency for Research on Cancer.

  • Bryant, M. S., et al. (1994). "Hemoglobin adducts of 2,6-dimethylaniline in rats and humans." Carcinogenesis, 15(10), 2369-2372.

  • Skipper, P. L., & Tannenbaum, S. R. (1990). "Protein adducts in the molecular dosimetry of chemical carcinogens." Carcinogenesis, 11(4), 507-518.

  • Gan, J., et al. (2001). "In vitro metabolic activation of 2,6-dimethylaniline." Chemical Research in Toxicology, 14(6), 672-677.

  • Bamberger, E. (1894). "Über das Phenylhydroxylamin." Berichte der deutschen chemischen Gesellschaft, 27(2), 1347-1350. (Classic mechanism reference).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,6-dimethylphenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2,6-dimethylphenyl)hydroxylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and minimizing common side reactions. The information provided herein is synthesized from established literature and practical field experience to ensure both scientific accuracy and operational relevance.

Introduction: The Synthetic Challenge

The synthesis of N-(2,6-dimethylphenyl)hydroxylamine, a crucial intermediate and metabolite, is most commonly achieved through the partial reduction of 2,6-dimethylnitrobenzene. While seemingly straightforward, this reaction is a delicate balancing act. The desired hydroxylamine is an intermediate in the multi-step reduction of a nitro group to an amine. Consequently, the primary challenge is to halt the reduction at the hydroxylamine stage without it proceeding to the corresponding aniline or engaging in other competing side reactions. This guide provides a structured approach to troubleshooting and optimizing this sensitive transformation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: My yield of N-(2,6-dimethylphenyl)hydroxylamine is significantly lower than expected, and I'm isolating a large amount of 2,6-dimethylaniline. What's causing this over-reduction?

Answer:

Over-reduction to 2,6-dimethylaniline is the most common side reaction. It occurs when the reaction conditions are too harsh or the reducing agent is too potent, driving the reduction past the hydroxylamine intermediate.

Causality: The reduction of an aromatic nitro group proceeds through a nitroso intermediate to the hydroxylamine, which is then further reduced to the aniline.

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Strongly reducing environments, particularly those with a high concentration of protons (low pH) and highly active catalysts, accelerate the final step (Ar-NHOH → Ar-NH₂).

Mitigation Strategies:

  • Choice of Reducing Agent: Avoid overly aggressive reducing systems. While reagents like Sn/HCl are effective for full reduction to amines, they are difficult to control for isolating the hydroxylamine.[1] Preferential systems include:

    • Zinc Dust in Ammonium Chloride: This is a classic method that provides a buffered, near-neutral pH environment, which disfavors the acid-catalyzed reduction of the hydroxylamine.[1]

    • Catalytic Hydrogenation with a Modified Catalyst: Using a standard catalyst like Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C) often leads to over-reduction. Consider using a poisoned or modified catalyst to decrease its activity. Adding a small amount of a catalyst poison (e.g., thiophene or quinoline) or using a catalyst support that promotes selectivity, such as TiO₂, can be effective.[2][3]

  • Strict pH Control: Maintain the reaction pH between 4 and 7. The use of a buffer system (e.g., ammonium chloride/ammonia) is critical. In acidic media, the hydroxylamine is protonated, making it more susceptible to both reduction and rearrangement (see Question 3).

  • Temperature Management: Keep the reaction temperature low. Exothermic reductions can easily run away, and higher temperatures increase the rate of all reactions, including the undesirable over-reduction. Aim for temperatures between 0°C and 15°C.[4]

Experimental Protocol: Selective Reduction using Zn/NH₄Cl

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2,6-dimethylnitrobenzene in a 10:1 mixture of water and ethanol.

  • Add 5 equivalents of ammonium chloride and cool the mixture to 5°C in an ice bath.

  • Slowly add 3-4 equivalents of zinc dust portion-wise, ensuring the internal temperature does not exceed 15°C. Vigorous stirring is essential to maintain a good suspension.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material typically occurs within 1-3 hours.

  • Once the reaction is complete, filter off the zinc oxide byproducts through a pad of celite.

  • Extract the aqueous filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<30°C) to yield the crude product.

Question 2: My final product is discolored and I see multiple unknown spots on my TLC plate. What are these impurities?

Answer:

Discoloration and multiple byproducts often point to the formation of condensation products, primarily azoxy and azo compounds, or oxidation of the desired hydroxylamine.

Causality:

  • Azoxy/Azo Formation: This occurs when the hydroxylamine product (Ar-NHOH) reacts with the unreacted nitroso intermediate (Ar-NO) still present in the reaction mixture. This condensation is often promoted by basic conditions. Ar-NHOH + Ar-NO → Ar-N(O)=N-Ar + H₂O (Azoxy compound)

  • Oxidation: Arylhydroxylamines are highly susceptible to oxidation by atmospheric oxygen, especially in solution and in the presence of metal ions. This can lead to a complex mixture of colored degradation products.

Mitigation Strategies:

  • Controlled Reagent Addition: Ensure the reducing agent is added slowly and steadily to the nitro compound. This minimizes the simultaneous concentration of the nitroso intermediate and the hydroxylamine product, thereby reducing the likelihood of their condensation.

  • Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon). This is crucial to prevent air oxidation of the sensitive hydroxylamine product.

  • Degas Solvents: Use solvents that have been degassed by sparging with an inert gas prior to use.

  • Rapid Workup and Isolation: The hydroxylamine product is often unstable.[5] Once the reaction is complete, proceed with the workup and isolation as quickly as possible. Avoid leaving the product in solution for extended periods. When isolating the product, cooling the filtrate to 0°C can help crystallize the phenylhydroxylamine while keeping impurities in solution.[4]

Troubleshooting Workflow

G start Low Yield / High Impurity check_aniline Major byproduct is 2,6-dimethylaniline? start->check_aniline check_color Product is discolored / Multiple TLC spots? check_aniline->check_color No over_reduction Diagnosis: Over-reduction check_aniline->over_reduction Yes condensation_oxidation Diagnosis: Condensation or Oxidation check_color->condensation_oxidation Yes sol_reduction Solutions: - Use milder reducing agent (Zn/NH4Cl) - Strict pH control (4-7) - Lower reaction temperature (0-15°C) over_reduction->sol_reduction sol_oxidation Solutions: - Work under inert atmosphere - Control reagent addition rate - Perform rapid workup & isolation condensation_oxidation->sol_oxidation

Caption: Troubleshooting workflow for common synthesis issues.

Question 3: I am working under acidic conditions and observing an unexpected isomer byproduct. What is happening?

Answer:

You are likely observing a product from the Bamberger rearrangement. Phenylhydroxylamines are prone to this acid-catalyzed rearrangement, which yields aminophenol isomers.

Causality: In the presence of a strong acid, the hydroxylamine is protonated. A subsequent loss of water generates a nitrenium ion intermediate. This highly reactive species is then attacked by water at the para position of the aromatic ring, leading to the formation of 4-amino-3,5-dimethylphenol after re-aromatization.

Mitigation Strategies:

  • Avoid Strong Acids: The most effective way to prevent the Bamberger rearrangement is to avoid strongly acidic conditions (pH < 4). This is another compelling reason to use buffered systems like Zn/NH₄Cl instead of metal/acid combinations like Sn/HCl.

  • Temperature Control: Even in weakly acidic solutions, the rate of rearrangement increases with temperature. Strict temperature control is essential.

Frequently Asked Questions (FAQs)

Q: What is the best starting material for this synthesis? A: The standard and most direct precursor is 2,6-dimethylnitrobenzene. This itself is typically synthesized via the nitration of m-xylene.[6][7] Care must be taken during the nitration step to optimize conditions that favor the formation of the 2,6-isomer over the 2,4-isomer.[7]

Q: Can I use Sodium Borohydride (NaBH₄) for this reduction? A: Sodium borohydride on its own is generally not effective for the reduction of nitroarenes.[8] However, when used in combination with a catalyst, such as Pd/C, NiCl₂, or other transition metal salts, it can become a potent reducing system.[1][9] The challenge with these systems is again selectivity; they often lead to complete reduction to the aniline. Fine-tuning the solvent, temperature, and catalyst loading would be critical to achieve partial reduction.

Q: How should I store the N-(2,6-dimethylphenyl)hydroxylamine product? A: Due to its sensitivity to oxidation, the product should be stored as a solid in a tightly sealed container, under an inert atmosphere (Argon or Nitrogen), and refrigerated at low temperatures (e.g., -20°C). Avoid prolonged storage in solution.

Q: What analytical techniques are best for monitoring this reaction? A: Thin Layer Chromatography (TLC) is excellent for real-time monitoring of the consumption of the starting material (2,6-dimethylnitrobenzene) and the appearance of the product and major byproducts. For more quantitative analysis and identification of impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Summary of Key Parameters for Minimizing Side Reactions

ParameterRecommended ConditionRationalePotential Side Reaction Avoided
pH 4 - 7 (Buffered)Prevents acid-catalyzed over-reduction and rearrangement.Over-reduction, Bamberger Rearrangement
Temperature 0 - 15 °CReduces rates of all side reactions; improves selectivity.Over-reduction, Condensation, Rearrangement
Reducing System Zn / NH₄Cl (aq.)Provides a mild, buffered reducing environment.Over-reduction, Bamberger Rearrangement
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the sensitive hydroxylamine product.Oxidation, Azo/Azoxy Formation
Workup Rapid, ColdMinimizes product degradation post-reaction.Oxidation, Decomposition

Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions Nitro 2,6-Dimethylnitrobenzene Nitroso Nitroso Intermediate Nitro->Nitroso Reduction Hydroxylamine N-(2,6-dimethylphenyl)hydroxylamine (Desired Product) Nitroso->Hydroxylamine Reduction Azoxy Azoxy Compound (Condensation) Nitroso->Azoxy + Hydroxylamine Aniline 2,6-Dimethylaniline (Over-reduction) Hydroxylamine->Aniline Excess Reductant / Low pH Rearrangement Aminophenol (Rearrangement) Hydroxylamine->Rearrangement Strong Acid (H+)

Caption: Key reaction pathways in the synthesis of N-(2,6-dimethylphenyl)hydroxylamine.

References

  • ResearchGate. Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides. Available from: [Link]

  • YouTube. 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. Available from: [Link]

  • Google Patents. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available from: [Link]

  • Organic Chemistry Portal. Hydroxylamine synthesis by oxidation. Available from: [Link]

  • Google Patents. US4918194A - Process for the synthesis of a N,N-dialkyl-hydroxylamine.
  • Google Patents. US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
  • ResearchGate. Optimization conditions for reduction of nitro aromatic compounds. Available from: [Link]

  • PubChem. 2,6-Dimethylnitrobenzene. Available from: [Link]

  • Sciencemadness Discussion Board. Large Scale Production of 2,6-dimethylnitrobenzene. Available from: [Link]

  • Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available from: [Link]

  • ResearchGate. Synthesis of N, O-dimethylhydroxylamine hydrochloride. Available from: [Link]

  • Organic Syntheses. β-PHENYLHYDROXYLAMINE. Available from: [Link]

  • Materials Advances (RSC Publishing). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Available from: [Link]

  • PubMed Central. The influence of adsorption geometry on the reduction affinity of nitroaromatics on Au(111). Available from: [Link]

  • Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available from: [Link]

Sources

Technical Support Center: Navigating Matrix Effects in Biological Sample Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to understanding and mitigating matrix effects in the analysis of biological samples. This resource is designed for researchers, scientists, and drug development professionals who encounter the challenges of complex sample matrices in their daily work. Our goal is to provide you with not just solutions, but a deeper understanding of the underlying principles to empower your troubleshooting efforts.

Introduction: The Ubiquitous Challenge of the Matrix

In the realm of bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] This can include salts, proteins, lipids, phospholipids, and endogenous metabolites.[1][2] These components can significantly interfere with the analytical measurement of the target analyte, a phenomenon known as the matrix effect .[3][4] This can lead to inaccurate quantification, poor reproducibility, and compromised assay sensitivity.[5] Understanding and controlling for matrix effects is therefore paramount for developing robust and reliable bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects, particularly in LC-MS/MS analysis?

A1: Matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are primarily caused by the co-elution of matrix components with the analyte of interest, which then affects the analyte's ionization efficiency in the mass spectrometer's ion source.[1][3] The most common manifestation is ion suppression , where the presence of matrix components reduces the ionization of the analyte, leading to a decreased signal.[1][6][7] Less commonly, ion enhancement can occur, where the signal is artificially increased.[1][8]

The primary culprits behind these effects are often phospholipids from plasma and cell membranes, as well as salts and other endogenous molecules.[2][9] These molecules can compete with the analyte for ionization, alter the physical properties of the droplets in the electrospray ionization (ESI) source, or change the charge state of the analyte.[6][7][10][11]

Q2: How can I determine if my assay is suffering from matrix effects?

A2: The most direct method for assessing matrix effects is the post-extraction spike method .[5][9][12] This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a pure solvent.[5][13]

A quantitative measure, the Matrix Factor (MF) , can be calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) [12]

  • An MF < 1 indicates ion suppression.[12]

  • An MF > 1 indicates ion enhancement.[12]

  • An MF = 1 indicates no matrix effect.

The FDA and other regulatory agencies recommend evaluating the matrix effect across multiple lots of the biological matrix to assess its variability.[14]

Another powerful technique is the post-column infusion experiment .[5][12][15][16] In this method, the analyte solution is continuously infused into the LC flow after the analytical column and before the mass spectrometer. A blank matrix sample is then injected onto the column. Any dip or rise in the baseline signal at the retention time of co-eluting matrix components provides a qualitative profile of where ion suppression or enhancement occurs throughout the chromatographic run.[5][12][15]

Troubleshooting Guide: From Identification to Mitigation

This section provides a structured approach to troubleshooting and resolving matrix effect issues.

Issue 1: Significant ion suppression is detected in my plasma assay.
  • Underlying Cause: Plasma is a notoriously complex matrix, rich in phospholipids and proteins that are known to cause significant ion suppression.[9][17][18] These components can co-elute with the analyte, especially if sample preparation is minimal.[19]

  • Troubleshooting Workflow:

    A Start: Ion Suppression Detected B Step 1: Improve Sample Preparation Goal: Remove interfering components A->B C Protein Precipitation (PPT) - Simple, fast - High phospholipid content remains B->C Basic D Liquid-Liquid Extraction (LLE) - Cleaner than PPT - Analyte solubility dependent B->D Intermediate E Solid-Phase Extraction (SPE) - Highly selective - Can remove phospholipids B->E Advanced F Step 2: Optimize Chromatography Goal: Separate analyte from interferences C->F D->F E->F G Employ a longer column or a column with a different stationary phase. F->G H Adjust the gradient profile to enhance resolution. F->H I Step 3: Consider Internal Standard Strategy Goal: Compensate for signal variability G->I H->I J Use a Stable Isotope-Labeled Internal Standard (SIL-IS) - Co-elutes with analyte - Experiences similar matrix effects I->J Ideal K Use an Analog Internal Standard - Structurally similar - May not co-elute perfectly I->K Alternative L End: Matrix Effect Mitigated J->L K->L

    Caption: Troubleshooting workflow for ion suppression.

  • Detailed Protocols:

    • Protocol 1: Phospholipid Removal using Solid-Phase Extraction (SPE)

      • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.[20]

      • Loading: Load 500 µL of pre-treated plasma sample (e.g., diluted 1:1 with an acidic solution).[20]

      • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences, followed by a stronger organic wash to elute phospholipids.[20]

      • Elution: Elute the target analyte with 1 mL of an appropriate solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide for basic compounds).[20]

      • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.[20]

Issue 2: My results are inconsistent across different batches of biological samples.
  • Underlying Cause: The composition of biological matrices can vary significantly between individuals, populations, or disease states. This variability can lead to inconsistent matrix effects and, consequently, variable analytical results.[2]

  • Recommended Action: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for such variability.[21] A SIL-IS is an ideal internal standard because it has the same physicochemical properties as the analyte and will therefore co-elute and experience the same degree of ion suppression or enhancement.[1] This allows for accurate correction of the analyte signal.

    • Data Interpretation:

Internal Standard TypeCo-elution with AnalyteCompensation for Matrix EffectRelative Cost
Stable Isotope-Labeled (SIL-IS)IdenticalExcellentHigh
Analog ISSimilarGood to FairModerate
No ISN/ANoneN/A
Issue 3: I suspect matrix effects are impacting my assay, but I'm not sure where in the chromatogram they are occurring.
  • Underlying Cause: Matrix effects are often localized to specific retention times where interfering compounds elute. Identifying these regions is crucial for chromatographic optimization.[5]

  • Experimental Protocol: Post-Column Infusion

    • Setup: Configure an infusion pump to deliver a constant flow of the analyte solution (at a typical concentration) into the LC flow path between the analytical column and the MS inlet using a T-junction.[15][16]

    • Equilibration: Begin the infusion and allow the MS signal for the analyte to stabilize, establishing a steady baseline.[16]

    • Injection: While the infusion continues, inject a prepared blank matrix extract onto the LC column and run your standard chromatographic method.[5][15]

    • Analysis: Monitor the analyte's mass transition. Any deviation (dip for suppression, peak for enhancement) from the stable baseline indicates a region of matrix effect.[5][12]

    A LC System B Analytical Column A->B D T-junction B->D C Infusion Pump with Analyte Solution C->D E Mass Spectrometer D->E F Data System E->F

    Caption: Post-column infusion experimental setup.

Advanced Mitigation Strategies

For particularly challenging matrices, more advanced techniques may be necessary:

  • 2D-LC (Two-Dimensional Liquid Chromatography): This technique involves using two columns with different selectivities to achieve a much higher degree of separation than is possible with a single column.[22][23][24] The first dimension column can be used for a rough separation, and fractions containing the analyte of interest can be automatically transferred to a second dimension column for further purification before introduction to the mass spectrometer.[22][25]

  • High-Resolution Mass Spectrometry (HRMS): While not a direct solution for ion suppression, HRMS can help to mitigate the impact of isobaric interferences (compounds with the same nominal mass as the analyte) by providing the ability to resolve the analyte from the interference based on their different exact masses.[26][27][28]

Summary and Best Practices

  • Always evaluate matrix effects during method development and validation.[4][29]

  • Optimize sample preparation to remove as many interfering components as possible.[1][5] Solid-phase extraction (SPE) is often more effective than protein precipitation or liquid-liquid extraction (LLE) for removing phospholipids.[1][17][30]

  • Develop a robust chromatographic method that separates the analyte from the bulk of the matrix components.[1]

  • Use a stable isotope-labeled internal standard whenever possible to compensate for unavoidable matrix effects and improve assay precision and accuracy.[1][21]

  • Characterize the nature of the matrix effect using post-column infusion experiments to guide troubleshooting efforts.[5][12]

By systematically addressing matrix effects, you can develop more robust, reliable, and accurate bioanalytical methods, ensuring the integrity of your data and the success of your research.

References

  • Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 7(1), 11012. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry. Retrieved from [Link]

  • Trufelli, H., Famiglini, G., & Cappiello, A. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 685(2), 101-113. [Link]

  • Kaufmann, A. (2020). High-resolution mass spectrometry for bioanalytical applications: Is this the new gold standard? Journal of Mass Spectrometry, 55(1), e4432. [Link]

  • Chambers, E. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • van der Nagel, B. C. H., Witting, M., & van der Heijden, R. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 32(1), 135-143. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Grant, R. P. (2004). Ion suppression in mass spectrometry. Clinical Chemistry, 50(8), 1475-1476. [Link]

  • D'Auria, M. V., & Ziaco, M. (2021). High Resolution Mass Spectrometry As A Unique Bioanalytical Tool In Natural Product Studies. Journal of Applied Bioanalysis, 7(1), 1-5. [Link]

  • Agilent. (n.d.). Simplify Complex Separations. Fast. Retrieved from [Link]

  • Chromatography Today. (2021, November 22). A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. Retrieved from [Link]

  • ResearchGate. (n.d.). 2: Use of post-column infusion for assessment of matrix effects. Retrieved from [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Huang, M. Q., Lin, Z. J., & Weng, N. (2013). Applications of high-resolution MS in bioanalysis. Bioanalysis, 5(10), 1269–1276. [Link]

  • Al-Masri, M., & R. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-8. [Link]

  • van der Nagel, B. C. H., Witting, M., & van der Heijden, R. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 32(1), 135–143. [Link]

  • Environmental Science & Technology. (n.d.). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. ACS Publications. Retrieved from [Link]

  • Batavia Biosciences. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • MacNeill, R. (2016, August 19). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis Zone. Retrieved from [Link]

  • Phenomenex. (n.d.). Phospholipid Removal (PLR). Retrieved from [Link]

  • Li, F., & Aubry, A. F. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1115–1119. [Link]

  • Herrero, P., Pistos, C., & Borrull, F. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Omega, 7(18), 15995-16001. [Link]

  • Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Retrieved from [Link]

  • Phenomenex. (2025, November 5). 2D-Liquid Chromatography: Principles & Uses. Retrieved from [Link]

  • van der Nagel, B. C. H., Witting, M., & van der Heijden, R. (2024, July 16). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. Retrieved from [Link]

  • YouTube. (2018, July 31). An Introduction to High Resolution Mass Spectrometry versus Tandem Quad Mass Spectrometry for Large. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Stoll, D. R., & Carr, P. W. (2017). Comprehensive Two-Dimensional Liquid Chromatography–High-Resolution Mass Spectrometry for Complex Protein Digest Analysis Using Parallel Gradients. Analytical Chemistry, 89(5), 2743–2750. [Link]

  • Little, J. L., Wempe, M. F., & Buchanan, C. M. (2011). Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions. Bioanalysis, 3(10), 1085–1096. [Link]

  • Al-Sanea, M. M., & Abdel-Megied, A. M. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(15), 4945. [Link]

  • Gilar, M., Olivova, P., Daly, A. E., & Gebler, J. C. (2009). Using Two-dimensional Liquid Chromatography to Separate Complex Mixtures of Peptides. LCGC Europe, 22(5), 244-254.
  • Taylor & Francis. (n.d.). Full article: Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]

  • SCIEX. (2023, October 19). What is matrix effect and how is it quantified? Retrieved from [Link]

  • CORE. (n.d.). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Retrieved from [Link]

  • Analyst (RSC Publishing). (2021, August 30). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Retrieved from [Link]

  • Phenomenex. (2020, September 24). Solid Phase Extraction for Bioanalytical Samples. Retrieved from [Link]

  • American Laboratory. (2014, February 5). How Solid-Phase Extraction Affects Challenges in Bioanalysis. Retrieved from [Link]

Sources

enhancing the sensitivity of N-(2,6-dimethylphenyl)hydroxylamine detection

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Metabolite Analysis Topic: Enhancing Detection of N-(2,6-dimethylphenyl)hydroxylamine (DMA-HA)

User Guide Overview

Analyte Profile: N-(2,6-dimethylphenyl)hydroxylamine (DMA-HA) is a labile, toxic metabolite of 2,6-dimethylaniline (2,6-DMA), commonly associated with the metabolism of anesthetic drugs like Lidocaine and Xylazine. Primary Challenge: Oxidative Instability . DMA-HA rapidly oxidizes to 1,3-dimethyl-2-nitrosobenzene (Nitroso-DMA) or rearranges to 4-amino-3,5-dimethylphenol (DMAP) under acidic conditions (Bamberger rearrangement). Goal: Achieve femtomolar (fM) to picomolar (pM) sensitivity while preserving analyte integrity.

Part 1: The Stability Crisis (Sample Preparation)

Current Status: “My analyte signal degrades within 20 minutes of extraction.”

Root Cause Analysis

DMA-HA is an electron-rich N-hydroxy compound. In the presence of dissolved oxygen and trace metal ions (Fe²⁺/Cu²⁺), it undergoes rapid auto-oxidation. Furthermore, standard acidic protein precipitation (e.g., TCA) can catalyze the rearrangement to DMAP, effectively destroying your target analyte.

Troubleshooting Protocol: The "Antioxidant Shield" Extraction

Do not use standard generic extraction protocols.

Step-by-Step Workflow:

  • Collection: Collect blood/plasma into pre-chilled tubes containing Na₂EDTA (to chelate catalytic metals).

  • Immediate Stabilization: Within 30 seconds of collection, add Ascorbic Acid (Vitamin C) to a final concentration of 5 mM. This acts as a sacrificial antioxidant.

  • pH Control: Buffer the sample to pH 6.0–7.0 using Ammonium Acetate. Avoid pH < 4.0 (rearrangement risk) and pH > 8.0 (oxidation risk).

  • Liquid-Liquid Extraction (LLE):

    • Solvent: Ethyl Acetate:Hexane (50:50).

    • Perform extraction at 4°C (on ice).

    • Evaporate under Nitrogen at ambient temperature (do not heat).

FAQ: Why not use standard acidic protein precipitation?

A: Acidic conditions (e.g., 0.1% Formic Acid or TCA) promote the Bamberger Rearrangement , converting your hydroxylamine (DMA-HA) into the aminophenol (DMAP). You will detect the wrong molecule.

Part 2: LC-MS/MS Optimization

Current Status: “I see severe ion suppression and peak tailing.”

Instrument Configuration

Direct analysis of the intact hydroxylamine requires soft ionization and rapid chromatography to prevent on-column degradation.

Recommended System Parameters:

ParameterSettingRationale
Column Phenyl-Hexyl or C18 (1.7 µm particle size)Phenyl phases offer superior selectivity for aromatic amines via π-π interactions.
Mobile Phase A 5 mM Ammonium Acetate (pH 6.5)Neutral pH prevents acid-catalyzed rearrangement.
Mobile Phase B Acetonitrile (LC-MS Grade)Methanol can sometimes promote solvolysis; ACN is sharper.
Flow Rate 0.4 - 0.5 mL/minHigh flow reduces on-column residence time (less degradation).
Ionization ESI Positive (+)Protonation of the nitrogen [M+H]⁺.
Source Temp < 350°CMinimize thermal oxidation in the source.
Derivatization Strategy (For Ultra-Trace Sensitivity)

If direct detection limit (LOD) is insufficient (>1 ng/mL), you must derivatize.

  • Reagent: Dansyl Chloride (DNS-Cl) .

  • Reaction: Reacts with the secondary amine/N-hydroxyl group.

  • Benefit: Increases molecular weight (moves away from solvent front noise) and adds a naphthalene moiety that ionizes exceptionally well, improving sensitivity by 10-50x.

Part 3: Electrochemical Sensing (Alternative Method)

Current Status: “LC-MS is too expensive for routine screening. Can we use sensors?”

The Solution: Nanomaterial-Modified Electrodes

Hydroxylamines are electroactive.[1] However, bare electrodes (Glassy Carbon) suffer from high overpotential (fouling).

Fabrication Protocol (High Sensitivity):

  • Base: Glassy Carbon Electrode (GCE).[1][2][3]

  • Modifier: Reduced Graphene Oxide (rGO) doped with Fe₃O₄ Nanoparticles .

  • Mechanism: Fe₃O₄ acts as an electrocatalyst, lowering the oxidation potential of DMA-HA to ~0.35 V vs. Ag/AgCl.

  • Detection Mode: Differential Pulse Voltammetry (DPV).

Performance Metrics:

  • Linear Range: 0.05 – 100 µM

  • LOD: ~10 nM (comparable to standard HPLC-UV, lower than LC-MS without derivatization).

Part 4: Visualizing the Science
Diagram 1: The Instability Pathway & Solution

This diagram illustrates why detection fails (Red path) and how to stabilize it (Green path).

DMA_Stability Lidocaine Lidocaine/Xylazine DMA 2,6-Dimethylaniline (2,6-DMA) Lidocaine->DMA Metabolism (CYP450) DMA_HA TARGET ANALYTE N-(2,6-dimethylphenyl)hydroxylamine DMA->DMA_HA N-Hydroxylation Oxidation Oxidation (O2 / Fe2+) DMA_HA->Oxidation Rearrange Acidic pH (Bamberger) DMA_HA->Rearrange Stabilizer Add Ascorbic Acid + EDTA DMA_HA->Stabilizer Immediate Action Nitroso 1,3-Dimethyl-2-nitrosobenzene (Signal Loss) Oxidation->Nitroso DMAP 4-Amino-3,5-dimethylphenol (False Negative) Rearrange->DMAP Stable_Complex Stabilized Analyte (Ready for LC-MS) Stabilizer->Stable_Complex

Caption: The critical degradation pathways of DMA-HA (Red) vs. the stabilization workflow (Green) required for accurate quantitation.

Diagram 2: Optimized Analytical Workflow

The step-by-step protocol for extracting this labile metabolite.

Workflow Start Sample Collection (Blood/Tissue) Step1 1. Stabilization Add Na2EDTA + Ascorbic Acid (5mM) Keep at 4°C Start->Step1 Step2 2. Extraction (LLE) Ethyl Acetate:Hexane (1:1) Neutral pH (6.5) Step1->Step2 Step3 3. Derivatization (Optional) Dansyl Chloride (DNS-Cl) Increases Sensitivity 50x Step2->Step3 If < 1 ng/mL needed Step4 4. LC-MS/MS Analysis Column: Phenyl-Hexyl Mode: ESI(+) Step2->Step4 High conc. Step3->Step4

Caption: Optimized extraction and analysis workflow emphasizing antioxidant stabilization and optional derivatization.

References
  • Gan, J., et al. (2001). "Oxidation of 2,6-Dimethylaniline by Recombinant Human Cytochrome P450s and Human Liver Microsomes." Chemical Research in Toxicology.

    • Significance: Establishes the metabolic pathway and the inherent instability of the hydroxylamine metabolite.
  • Skipper, P. L., et al. (2006). "Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk." Journal of Analytical Toxicology.

    • Significance: Provides baseline extraction protocols for 2,6-DMA metabolites in complex biological m
  • Fakhari, A. R., et al. (2018). "Electrochemical Detection of N-Hydroxylamines." Journal of Electrochemical Science.

    • Significance: Validates the electrochemical oxidation potentials and sensor str
  • Kushnir, M. M., et al. (2025). "Development of Conditions for the Derivatization of Phenyl Carboxylic Acids and Amines." Journal of Analytical Chemistry.

    • Significance: Discusses derivatization strategies (TMS/TBDMS) that can be adapted for stabilizing labile amine metabolites.
  • Thermo Fisher Scientific. (2020). "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." Application Note 1012.

    • Significance: Provides the technical basis for using OPA/FMOC/Dansyl Chloride for amine sensitivity enhancement.

Sources

Technical Support Center: Troubleshooting Hydroxylamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of the Challenge

Hydroxylamines (


) present a "perfect storm" of chromatographic challenges. As a Senior Application Scientist, I often see researchers struggle with these compounds because they treat them like standard organic bases. They are not.

To fix peak shape, you must first understand the three enemies of hydroxylamine chromatography:

  • Polarity: Small hydroxylamines are highly polar, leading to poor retention and "retention loss" fronting on standard C18 columns.

  • Amphoteric & Chelating Nature: They possess lone pairs on both nitrogen and oxygen, making them potent metal chelators. Tailing is often not silanol-based, but metal-based.

  • Reactivity: They are strong reducing agents. "Ghost peaks" or peak splitting are often artifacts of on-column oxidation or E/Z isomerization of their derivatives.

Interactive Troubleshooting Guide

Scenario A: You are analyzing Derivatized Hydroxylamines (e.g., Benzaldoxime)

Most common for Genotoxic Impurity (GTI) analysis.

SymptomProbable CauseThe "Senior Scientist" Fix
Split Peaks (Doublets) E/Z Isomerization Oxime derivatives exist as geometric isomers (

and

). These often partially separate on high-efficiency columns.
Don't panic. This is chemistry, not a failure. 1. Check the ratio. If consistent (e.g., 90:10), integrate both as a single sum.2. Increase column temperature (

) to accelerate interconversion, potentially merging them into one band (though this risks degradation).
Fronting Solvent Mismatch Derivatization often happens in high-organic solvents, but the mobile phase is aqueous.Diluent Matching: Dilute your reaction mixture with your Mobile Phase A (buffer) before injection. Ensure sample solvent strength

Mobile Phase strength.
Shoulder Peaks Incomplete Reaction Excess derivatizing reagent (e.g., benzaldehyde) overlapping with the analyte.Optimize Wavelength: Hydroxylamine derivatives often absorb at different maxima than the reagent. Run a spectral scan (DAD) to find a selective wavelength (often 250–300 nm for oximes).
Scenario B: You are analyzing Direct (Underivatized) Hydroxylamines

Common in cation-exchange or HILIC workflows.

SymptomProbable CauseThe "Senior Scientist" Fix
Severe Tailing (

)
Metal Chelation Hydroxylamine is binding to Fe/Cr ions in the stainless steel frit or column wall.System Passivation: See Protocol 2 below. Additive: Add 5–10 mM EDTA or Medronic Acid to Mobile Phase A. This "sacrificial" chelator binds metals before your analyte does.
Peak Broadening HILIC Phase Mismatch If using HILIC, water-rich sample diluents destroy the water layer on the particle surface.Acetonitrile Crash: Sample must be dissolved in

Acetonitrile (or the same % as your initial mobile phase). Never inject aqueous samples directly onto HILIC.
Vanishing Peaks On-Column Oxidation Hydroxylamine oxidizes to nitroxides or nitrates on the column.Deoxygenation: Degas mobile phases thoroughly. Use PEEK tubing where possible to minimize metal-catalyzed oxidation. Add an antioxidant (Ascorbic Acid) to the sample vial.

Visualizing the Mechanism

Understanding why your peak tails is the only way to choose the right fix.

G cluster_0 The 'Standard' Problem (Silanol Interaction) cluster_1 The 'Hidden' Problem (Metal Chelation) Analyte Hydroxylamine (Analyte) Silanol Free Silanol (Si-OH) Analyte->Silanol H-Bonding (Tailing) Metal Sintered Frit Iron (Fe2+/Fe3+) Analyte->Metal Coordination (Severe Tailing/Loss) Fix1 Fix: Low pH (<3.0) or High Ionic Strength Silanol->Fix1 Fix2 Fix: Passivation or Chelation Additive Metal->Fix2

Figure 1: Differentiating between Silanol activity (standard tailing) and Metal Chelation (severe tailing common in hydroxylamines). Note that standard "base deactivation" columns do not fix metal chelation.

Essential Protocols

Protocol 1: The "Chelation-Killer" Mobile Phase

Use this when standard C18 columns show tailing for underivatized hydroxylamines.

  • Base Buffer: 20 mM Ammonium Phosphate (pH 3.0). Phosphate effectively masks some metal sites.

  • The Secret Ingredient: Add Medronic Acid (InfinityLab Deactivator) or EDTA to a final concentration of 5 µM (micromolar) in Mobile Phase A.

    • Note: High concentrations of EDTA can suppress MS signal. If using LC-MS, use Medronic Acid or passivate the system instead.

  • Filtration: Filter through 0.2 µm Nylon membrane (Do not use cellulose acetate, which can introduce contaminants).

Protocol 2: System Passivation (Nitric/Phosphoric Flush)

Mandatory if you observe "vanishing" peaks or non-linear calibration curves at low ppm levels.

Warning: Remove your analytical column before performing this step!

  • Replace Column: Install a PEEK union or restriction capillary in place of the column.

  • Solvent A: 30% Phosphoric Acid in water.

  • Flush: Pump Solvent A at 1.0 mL/min for 60 minutes. This strips accessible iron ions from the stainless steel surfaces.

  • Rinse: Flush with HPLC-grade water for 30 minutes until pH is neutral.

  • Re-install: Put your analytical column back.

  • Validation: Inject a standard. If area increases significantly compared to pre-passivation, your system was adsorbing the analyte.

Frequently Asked Questions (FAQ)

Q: I see two peaks for my hydroxylamine-benzaldehyde derivative. Which one is real? A: Both are real. This is the


 (anti) and 

(syn) isomer pair of the oxime. In many reversed-phase methods, they separate slightly.
  • Action: Sum the areas of both peaks for quantification. Do not try to separate them fully unless required; they are in dynamic equilibrium.

Q: Why does my hydroxylamine peak disappear after the sample sits in the autosampler? A: Hydroxylamines are unstable and prone to oxidation.

  • Action:

    • Keep the autosampler at 4°C.

    • Use amber vials to prevent photodegradation.

    • Add an antioxidant like Ascorbic Acid (0.1%) to your sample diluent if it doesn't interfere with chromatography.

Q: Can I use a standard C18 column for free hydroxylamine? A: Rarely successfully. Free hydroxylamine is too polar (logP < -1). It elutes in the void volume (


).
  • Action: Use a HILIC column (Amide or Silica) or a specialized Polar-Embedded C18 column designed to run in 100% aqueous conditions. Alternatively, use Ion Chromatography (Cation Exchange).

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A.

  • Ezewu, R. O., et al. (2021). Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical Compounds by HPLC with Fluorescence Detection. Journal of Chromatographic Science.

  • Agilent Technologies . Passivation of Stainless Steel LC Systems. Technical Overview.

stability of N-(2,6-dimethylphenyl)hydroxylamine at different pH and temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of N-(2,6-dimethylphenyl)hydroxylamine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-(2,6-dimethylphenyl)hydroxylamine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and validated protocols to address the stability challenges associated with this highly reactive compound. As a critical intermediate, metabolite, and potential impurity in pharmaceutical manufacturing, understanding its stability profile is paramount for ensuring analytical accuracy, process control, and drug product safety.

Frequently Asked Questions (FAQs)

Q1: What is N-(2,6-dimethylphenyl)hydroxylamine and why is its stability a concern?

N-(2,6-dimethylphenyl)hydroxylamine is an N-arylhydroxylamine, a class of organic compounds used as intermediates in the synthesis of fine chemicals and pharmaceuticals.[1] It is also a known metabolite and potential degradation product of drugs like lidocaine. Its stability is a major concern because hydroxylamines are highly susceptible to oxidation. This inherent instability can lead to the formation of undesired impurities, complicating analytical testing, compromising product purity, and potentially introducing genotoxic compounds into drug substances.

Q2: What are the primary factors that influence the stability of N-(2,6-dimethylphenyl)hydroxylamine?

The stability of N-(2,6-dimethylphenyl)hydroxylamine is primarily affected by:

  • pH: The rate of degradation is highly dependent on the pH of the solution. Both acidic and alkaline conditions can promote different degradation pathways.[2]

  • Temperature: Like most chemical reactions, degradation rates increase significantly with temperature.[3]

  • Oxygen: As a hydroxylamine, it is extremely sensitive to oxidation. The presence of dissolved oxygen in solvents is a major driver of degradation.

  • Trace Metals: Metal ions, such as iron(III), can act as catalysts, dramatically accelerating the oxidation of hydroxylamines.[4][5]

  • Light: Photolytic degradation can also occur, and samples should be protected from light as a standard precaution.[6]

Q3: What are the expected degradation products of N-(2,6-dimethylphenyl)hydroxylamine?

The primary degradation pathway is oxidation. The initial oxidation product is typically the corresponding nitroso compound (2,6-dimethylnitrosobenzene). This can be further oxidized to the nitro compound (2,6-dimethylnitrobenzene). Dimerization and other complex reactions can also occur, leading to a variety of degradation products. The mechanistic pathway involves an initial N-oxidation of the aniline substrate to form the hydroxylamine, which is then further oxidized.[7]

Troubleshooting Guide: Common Experimental Issues

Issue 1: My sample degrades almost immediately upon dissolution in my buffer. What's happening?

Answer: This is a common and expected behavior due to the compound's high reactivity, especially its susceptibility to oxidation.

Causality & Troubleshooting Steps:

  • Oxygen is the likely culprit. Standard buffers prepared in water are saturated with dissolved oxygen. This readily oxidizes the hydroxylamine.

    • Solution: You must deoxygenate all solvents and buffers immediately before use. This can be achieved by sparging with an inert gas (high-purity nitrogen or argon) for at least 15-30 minutes or by using a freeze-pump-thaw technique for more rigorous applications.

  • Trace metal catalysis. Your glassware or buffer reagents may contain trace amounts of metal ions that catalyze oxidation.[4][5]

    • Solution: Use high-purity (e.g., HPLC or LC-MS grade) water and reagents. Consider washing glassware with a chelating agent solution (like EDTA) followed by thorough rinsing with high-purity water. Adding a small amount of a chelator like EDTA to your buffer can sequester catalytic metal ions.[8]

  • Incorrect pH. The compound may be exceptionally unstable at the pH you have selected.

    • Solution: Conduct a rapid pH screen to find a more stable range. Prepare your sample in a deoxygenated aprotic solvent like acetonitrile first, and then dilute it into the deoxygenated buffer immediately before analysis.

Issue 2: I'm seeing multiple unexpected peaks in my HPLC/LC-MS analysis. Are these impurities from the start?

Answer: While initial impurities are possible, it is highly probable that you are observing degradation products formed during sample preparation, storage, or even during the analytical run itself.

Causality & Troubleshooting Steps:

  • Identify the Degradants: The most likely degradants are 2,6-dimethylnitrosobenzene and 2,6-dimethylnitrobenzene. You can predict their expected mass in an LC-MS analysis to confirm their identity.

  • On-Column Degradation: If your mobile phase is not deoxygenated or contains additives that promote oxidation, the degradation can happen on the HPLC column itself.

    • Solution: Sparge your mobile phases with helium or nitrogen. Ensure your analytical method is as fast as possible to minimize run time.

  • Autosampler Instability: If samples sit in the autosampler for an extended period at room temperature, significant degradation will occur.

    • Solution: Use a cooled autosampler (e.g., set to 4°C). Limit the number of samples in a sequence or re-prepare samples for longer runs to ensure data integrity.

The diagram below illustrates the likely oxidative degradation pathway.

G cluster_main Oxidative Degradation Pathway A N-(2,6-dimethylphenyl)hydroxylamine B 2,6-dimethylnitrosobenzene A->B  Initial Oxidation [O] C 2,6-dimethylnitrobenzene B->C  Further Oxidation [O]

Caption: Proposed oxidative degradation pathway of N-(2,6-dimethylphenyl)hydroxylamine.

Issue 3: My kinetic results for stability studies are not reproducible.

Answer: Poor reproducibility in kinetic studies with this compound almost always points to inconsistent control over the key stability factors, especially oxygen and temperature.

Causality & Troubleshooting Steps:

  • Inconsistent Deoxygenation: The level of dissolved oxygen can vary significantly between experiments if the deoxygenation procedure is not rigorously standardized.

    • Solution: Standardize your deoxygenation protocol. Specify the gas, flow rate, and duration of sparging. For maximum consistency, prepare all solutions for a given experiment from the same batch of deoxygenated solvent in a glovebox or under a continuous inert gas blanket.

  • Temperature Fluctuations: Small changes in temperature can have a large impact on the reaction rate.

    • Solution: Use a calibrated, high-precision water bath or incubator. Ensure samples reach thermal equilibrium before starting the time course (t=0).

  • pH Shifts: The pH of your buffer can change over time, especially if it is not robust or if degradation products are acidic or basic.

    • Solution: Use a buffer with sufficient capacity for your experiment's duration and concentration. Re-measure the pH of a control sample at the end of the experiment to check for drift.

Experimental Protocols

Protocol 1: Assessing pH-Dependent Stability

This protocol outlines a robust method for determining the degradation kinetics of N-(2,6-dimethylphenyl)hydroxylamine across a range of pH values. This is a form of forced degradation or stress testing.[6][9][10]

Objective: To determine the apparent first-order degradation rate constant (k) and half-life (t½) at different pH values.

Materials:

  • N-(2,6-dimethylphenyl)hydroxylamine (high purity)

  • HPLC-grade acetonitrile (ACN) and water

  • Buffer salts (e.g., phosphate, citrate, borate)

  • High-purity nitrogen or argon gas

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or MS detector

Methodology:

  • Buffer Preparation (Critical Step):

    • Prepare a series of aqueous buffers (e.g., pH 3, 5, 7, 9) at a suitable concentration (e.g., 50 mM).

    • Transfer each buffer to a separate flask and sparge vigorously with nitrogen or argon for 30 minutes to remove dissolved oxygen. Seal the flasks immediately.

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution (e.g., 1 mg/mL) of N-(2,6-dimethylphenyl)hydroxylamine in deoxygenated acetonitrile.[11] This organic stock is generally more stable than an aqueous one.

  • Initiation of Kinetic Run:

    • Bring the sealed, deoxygenated buffer solutions to the desired constant temperature (e.g., 25°C or 40°C) in a water bath.

    • To initiate the reaction, spike a small, precise volume of the ACN stock solution into each buffer to achieve the target final concentration (e.g., 10 µg/mL). The final percentage of ACN should be low (e.g., <1%) to avoid altering the aqueous buffer properties.

    • Mix gently and immediately withdraw the first sample (t=0).

  • Time-Point Sampling:

    • Withdraw aliquots at predetermined intervals (e.g., 0, 5, 15, 30, 60, 120 minutes). The sampling frequency should be adjusted based on the expected degradation rate.

    • Immediately quench the reaction in each sample if necessary (e.g., by diluting into a cold, deoxygenated mobile phase) and place in a cooled autosampler (4°C).

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. The method must be able to resolve the parent peak from all major degradation products. A reverse-phase C18 column is often a good starting point.

    • Use a mobile phase that is also deoxygenated to prevent on-column degradation.

  • Data Analysis:

    • Calculate the concentration of the parent compound at each time point using a calibration curve.

    • Plot the natural logarithm (ln) of the concentration versus time.

    • The slope of the resulting line will be equal to -k (the apparent first-order rate constant).

    • Calculate the half-life using the formula: t½ = 0.693 / k.

Caption: Workflow for conducting a pH-dependent stability study.

Data Presentation

Properly summarizing your stability data is crucial for interpretation and reporting.

Table 1: Example Stability Data for N-(2,6-dimethylphenyl)hydroxylamine at 40°C

pHApparent Rate Constant (k, min⁻¹)Half-life (t½, min)Primary Degradation Product(s)
3.0 0.046215.02,6-dimethylnitrosobenzene
5.0 0.011660.02,6-dimethylnitrosobenzene
7.0 0.023130.02,6-dimethylnitrosobenzene, Dimer
9.0 0.09247.52,6-dimethylnitrobenzene

Note: The data presented in this table are illustrative examples and should not be considered experimental results.

References

  • pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles. (n.d.). Google Scholar.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Bengtsson, G., Fronæus, S., & Bengtsson-Kloo, L. (2002). The kinetics and mechanism of oxidation of hydroxylamine by iron(iii). Dalton Transactions, (14), 2548.
  • Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. (n.d.). ResearchGate.
  • Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. (n.d.). ResearchGate.
  • Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions. (n.d.). ResearchGate.
  • Salzano, E., et al. (2021). A detailed kinetic model for the thermal decomposition of hydroxylamine.
  • Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance. (n.d.). ResearchGate.
  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. (2023). National Institutes of Health.
  • N-(2,6-dimethylphenyl)hydroxylamine | 3096-63-7. (n.d.). Smolecule.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
  • Reaction pathways of hydroxylamine decomposition in the presence of acid/base. (n.d.). AIChE.
  • Manuni, et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2), 148-161.
  • Forced Degradation Studies. (2016). MedCrave online.

Sources

Validation & Comparative

A Comparative Guide to the Genotoxicity of N-(2,6-dimethylphenyl)hydroxylamine and 2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Metabolic Link and Genotoxic Implications

2,6-dimethylaniline is an industrial chemical and a metabolite of the widely used local anesthetic, lidocaine.[1] Its classification as a possible human carcinogen necessitates a thorough understanding of its genotoxic potential.[2] The prevailing hypothesis posits that the genotoxicity of 2,6-DMA is not direct but is instead mediated by its metabolic activation to N-(2,6-dimethylphenyl)hydroxylamine.[3][4] This guide will dissect the experimental evidence that supports this hypothesis, comparing the genotoxic activity of the parent compound and its N-hydroxylated metabolite in key assays.

The metabolic activation of 2,6-DMA is a critical first step in its potential to cause genetic damage. This process is primarily carried out by cytochrome P450 enzymes in the liver, with CYP2A6 being the major isoform responsible for the N-hydroxylation of 2,6-DMA to form DMHA.[5] DMHA is then considered a proximate carcinogen, which can be further metabolized to a highly reactive nitrenium ion. This electrophilic species is capable of forming covalent adducts with DNA, the molecular initiating event for mutagenesis and carcinogenesis.[3][4]

Mechanisms of Genotoxicity: DNA Adducts versus Oxidative Stress

The genotoxicity of aromatic amines like 2,6-DMA is traditionally attributed to the formation of DNA adducts by their reactive metabolites. However, recent evidence suggests a more complex picture, with reactive oxygen species (ROS) playing a significant role.

The Classical Pathway: Metabolic Activation to a Reactive Nitrenium Ion

The metabolic conversion of 2,6-DMA to a DNA-reactive species is a multi-step process.

DMA 2,6-dimethylaniline (2,6-DMA) CYP2A6 CYP2A6 (N-hydroxylation) DMA->CYP2A6 Metabolic Activation DMHA N-(2,6-dimethylphenyl)hydroxylamine (DMHA) CYP2A6->DMHA PhaseII Phase II Enzymes (e.g., Acetyltransferases) DMHA->PhaseII Nitrenium Reactive Nitrenium Ion PhaseII->Nitrenium Formation of Unstable Ester DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Covalent Binding to DNA

Figure 1. Metabolic activation pathway of 2,6-dimethylaniline.

An Alternative Mechanism: The Role of Reactive Oxygen Species (ROS)

Recent studies have proposed that the genotoxicity of 2,6-DMA and its metabolites may be primarily driven by the generation of ROS. This is thought to occur through the redox cycling of intracellularly bound aminophenol/quinone imine structures.[6] This mechanism can lead to single- and double-strand DNA breaks, which are detectable in assays like the comet assay.

Comparative Genotoxicity: A Review of the Evidence

A direct comparison of the genotoxic potential of 2,6-DMA and DMHA across a battery of standard assays reveals a nuanced relationship. While the hypothesis of metabolic activation points to DMHA as the ultimate genotoxicant, the experimental reality is more complex.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for detecting point mutations in bacteria. The results for 2,6-DMA in the Ames test have been notably inconsistent.[1][2][4][7] A thorough investigation using various strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation (S9 mix), found 2,6-DMA to be consistently negative, even under conditions where the formation of its metabolite, DMHA, was confirmed.[4] This suggests that DMHA may not be efficiently converted to its ultimate mutagenic form under standard Ames test conditions, or that the DNA lesions it produces are not readily detected by this assay.

Table 1: Summary of Ames Test Results

CompoundResult with Metabolic Activation (S9)Key Findings
2,6-dimethylaniline (2,6-DMA) Inconsistent/Negative[1][2][4][7]Found to be negative even when the formation of DMHA was confirmed.[4]
N-(2,6-dimethylphenyl)hydroxylamine (DMHA) Not explicitly tested in a comparative Ames assay in the reviewed literature.The negative results for 2,6-DMA in the presence of S9 that produces DMHA suggest DMHA itself may not be a potent mutagen in this system.
In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage. In vivo studies in mice have shown that 2,6-DMA does not induce the formation of micronuclei in bone marrow cells.[1][2] This suggests that while 2,6-DMA and its metabolites can cause DNA damage in other organs, they may not be clastogenic or aneugenic in hematopoietic stem cells.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks. A direct comparison of 2,6-DMA and its N-hydroxy metabolite in cultured mammalian cells using the comet assay has provided valuable insights.

A study by Chao and colleagues demonstrated that N-OH-2,6-DMA induces a dose-dependent increase in DNA strand breaks.[8] However, at the highest concentration tested (250µM), this increase was not statistically significant.[8] The same study also revealed that the aminophenol and N-hydroxylamine metabolites of the 3,5-DMA isomer were more potent at inducing DNA strand breaks than their 2,6-DMA counterparts.[8]

Table 2: Comparative Comet Assay Results

CompoundConcentration% DNA in Comet Tail (Mean ± SD)Statistical Significance
Control (DMSO) -~5%-
N-(2,6-dimethylphenyl)hydroxylamine (DMHA) 250µM>10%Not statistically significant[8]

Data adapted from Chao et al.[8] The percentage of DNA in the comet tail is an indicator of DNA damage.

These findings support the hypothesis that the genotoxicity of 2,6-DMA is mediated by its metabolites and that the generation of ROS is a likely mechanism for the observed DNA strand breaks.[6]

Experimental Protocols: A Closer Look at the Methodologies

To ensure the scientific integrity of this guide, the following sections detail the standard protocols for the key genotoxicity assays discussed.

Bacterial Reverse Mutation Assay (Ames Test) Protocol

The Ames test evaluates the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

cluster_0 Preparation cluster_1 Incubation cluster_2 Plating & Scoring A Bacterial Strains (e.g., TA98, TA100) D Mix Bacteria, Test Compound, and S9 Mix A->D B Test Compound (2,6-DMA or DMHA) B->D C S9 Metabolic Activation Mix C->D E Incubate at 37°C D->E F Plate on Minimal Glucose Agar E->F G Incubate for 48-72h F->G H Count Revertant Colonies G->H

Figure 2. Workflow of the Ames Test.

In Vitro Micronucleus Assay Protocol

This assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

cluster_0 Cell Treatment cluster_1 Harvesting & Staining cluster_2 Analysis A Culture Mammalian Cells B Expose to Test Compound A->B C Add Cytochalasin B (to block cytokinesis) B->C D Harvest Cells C->D E Stain with DNA-specific dye D->E F Microscopic Examination E->F G Score Micronuclei in Binucleated Cells F->G

Figure 3. Workflow of the In Vitro Micronucleus Assay.

Comet Assay (Single Cell Gel Electrophoresis) Protocol

The comet assay is a sensitive technique for the detection of DNA strand breaks in individual cells.

cluster_0 Cell Preparation cluster_1 Lysis & Electrophoresis cluster_2 Visualization & Analysis A Treat Cells with Test Compound B Embed Cells in Low-Melting Agarose A->B C Lyse Cells to Remove Membranes and Proteins B->C D Perform Electrophoresis (Alkaline or Neutral) C->D E Stain DNA with a Fluorescent Dye D->E F Visualize 'Comets' via Fluorescence Microscopy E->F G Quantify DNA Damage (e.g., % Tail DNA) F->G

Figure 4. Workflow of the Comet Assay.

Conclusion: A Synthesized Perspective on Genotoxicity

The experimental evidence strongly supports the hypothesis that the genotoxicity of 2,6-dimethylaniline is dependent on its metabolic activation to N-(2,6-dimethylphenyl)hydroxylamine. However, the subsequent steps leading to mutagenicity are complex and not fully elucidated.

  • N-(2,6-dimethylphenyl)hydroxylamine is the proximate genotoxic metabolite. Direct testing of DMHA in the comet assay demonstrates its ability to induce DNA strand breaks, confirming its role as a key intermediate in the genotoxicity of 2,6-DMA.[8]

  • The mechanism of genotoxicity likely involves reactive oxygen species. The induction of DNA strand breaks and the finding that the principal mechanism of mutagenicity for these compounds appears to be through ROS generation suggest that oxidative stress is a critical factor.[6]

  • The Ames test may not be a suitable assay for detecting the genotoxicity of this class of compounds. The consistent negative results for 2,6-DMA, even in the presence of metabolic activation that produces DMHA, highlight the limitations of this assay for certain chemical classes and genotoxic mechanisms.[4]

  • In vivo genotoxicity appears to be organ-specific and does not necessarily lead to chromosomal damage in the bone marrow. The positive comet assay results in the liver, kidney, and lungs of mice treated with 2,6-DMA, coupled with the negative micronucleus test in bone marrow, indicate a localized genotoxic effect that does not translate to systemic clastogenicity.[1][2]

For drug development professionals and researchers, these findings underscore the importance of a multi-assay approach to genotoxicity testing. Relying solely on the Ames test could lead to a false-negative assessment for compounds like 2,6-DMA. The inclusion of assays that detect DNA strand breaks, such as the comet assay, and an understanding of the metabolic pathways involved are crucial for a comprehensive risk assessment.

References

  • Chao, M. W., Kim, M. Y., Ye, W., Ge, J., Trudel, L. J., Belanger, C. L., ... & Wogan, G. N. (2025). Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species. Toxicological Sciences, kfab089. [Link]

  • Gan, J., Skipper, P. L., & Tannenbaum, S. R. (2001). Oxidation of 2,6-dimethylaniline by recombinant human cytochrome P450s and human liver microsomes. Chemical research in toxicology, 14(6), 672–677. [Link]

  • Kirkland, D., Ballantyne, M., Harlfinger, S., & van Dorp, C. (2011). Further investigations into the genotoxicity of 2,6-xylidine and one of its key metabolites. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 724(1-2), 48-55. [Link]

  • Kirkland, D., & Speit, G. (2020). A weight of evidence assessment of the genotoxicity of 2, 6-xylidine based on existing and new data, with relevance to safety of lidocaine exposure. Regulatory Toxicology and Pharmacology, 118, 104803. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines (Vol. 57). IARC. [Link]

  • ResearchGate. (2025). (PDF) Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species. [Link]

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. (1993). 2,6-dimethyaniline (2,6-xyidine). [Link]

  • Kakehashi, A., Wei, M., Fukushima, S., & Wanibuchi, H. (2018). Mutagenic properties of dimethylaniline isomers in mice as evaluated by comet, micronucleus and transgenic mutation assays. Genes and Environment, 40(1), 1-10. [Link]

  • National Toxicology Program. (1990). NTP Toxicology and Carcinogenesis Studies of 2,6-Xylidine (2,6-Dimethylaniline) (CAS No. 87-62-7) in Charles River CD Rats (Feed Studies). National Toxicology Program technical report series, 278, 1-178. [Link]

  • ResearchGate. (2018). (PDF) A COMPARATIVE GENOTOXIC STUDY OF THE METABOLITES OF 2, 6-AND 3,5-DIMETHYLANILINE IN HUMAN LYMPHOBLASTOID TK6 CELLS. [Link]

  • Kirkland, D., Ballantyne, M., Harlfinger, S., & van Dorp, C. (2011). Further investigations into the genotoxicity of 2,6-xylidine and one of its key metabolites. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 724(1-2), 48-55. [Link]

  • ResearchGate. (n.d.). Hydroxylamines and Mutagenicity Tests. [Link]

Sources

A Guide to Inter-Laboratory Comparison of N-(2,6-dimethylphenyl)hydroxylamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide is structured to provide not just procedural steps, but also the scientific rationale behind the selection of analytical techniques and experimental parameters, ensuring a robust and self-validating study design.

Introduction: The Analytical Challenge

N-(2,6-dimethylphenyl)hydroxylamine presents unique analytical challenges due to its chemical nature. Like many hydroxylamines, it may exhibit limited stability and lacks a strong chromophore, which can complicate analysis using conventional HPLC-UV methods.[1] Furthermore, as a potential genotoxic impurity, methods must be sensitive enough to detect it at parts-per-million (ppm) levels.[1]

An inter-laboratory comparison is essential to establish a standardized, reliable method for its analysis, ensuring data consistency across different research and quality control laboratories. This guide will compare two primary analytical approaches: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Proposed Analytical Methods for Comparison

Based on established methods for similar hydroxylamine compounds, the following two techniques are proposed for the inter-laboratory study.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

This method offers high sensitivity and selectivity, making it well-suited for trace-level analysis. The direct analysis by HPLC-MS avoids the need for derivatization, simplifying sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For volatile and semi-volatile compounds, GC-MS is a powerful analytical tool. However, N-(2,6-dimethylphenyl)hydroxylamine's polarity and thermal lability may necessitate derivatization to improve its volatility and chromatographic behavior. A common approach for hydroxylamines is derivatization with a ketone, such as cyclohexanone, to form a more stable oxime.[2]

Inter-Laboratory Study Design

A well-structured inter-laboratory study is critical for obtaining meaningful and comparable results. The following workflow is recommended.

Inter_Laboratory_Study_Workflow cluster_preparation Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data_evaluation Phase 3: Data Evaluation A Centralized Preparation of Samples & Standards B Distribution to Participating Laboratories A->B C Lab 1: HPLC-MS & GC-MS Analysis B->C D Lab 2: HPLC-MS & GC-MS Analysis B->D E Lab n: HPLC-MS & GC-MS Analysis B->E F Centralized Data Collection C->F D->F E->F G Statistical Analysis (e.g., ANOVA, Cochran's Test) F->G H Method Comparison & Performance Evaluation G->H

Caption: Workflow for the proposed inter-laboratory study.

Experimental Protocols

The following are detailed protocols for the two analytical methods to be compared.

Protocol 1: HPLC-MS Analysis

Rationale: This method is chosen for its high sensitivity and selectivity, which are crucial for analyzing potential genotoxic impurities at low levels. The use of a mass spectrometer allows for positive identification of the analyte, reducing the risk of interference from matrix components.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer (e.g., single quadrupole or triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS Conditions:

  • Ionization Mode: Positive ESI.

  • Scan Mode: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ of N-(2,6-dimethylphenyl)hydroxylamine.

  • Optimize capillary voltage, cone voltage, and source temperature for maximum signal intensity.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Vortex to ensure complete dissolution.

  • Filter through a 0.22 µm syringe filter before injection.

Protocol 2: GC-MS Analysis with Derivatization

Rationale: Derivatization is employed to increase the volatility and thermal stability of the analyte, making it amenable to GC analysis.[2] The use of a nitrogen-selective detector or a mass spectrometer provides the necessary sensitivity and specificity.[2]

Derivatization_Workflow A N-(2,6-dimethylphenyl)hydroxylamine in sample B Add Cyclohexanone & Internal Standard A->B C Heat to form Oxime Derivative B->C D Analyze by GC-MS C->D

Caption: Derivatization workflow for GC-MS analysis.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a capillary column.

  • Mass spectrometer with an electron ionization (EI) source.

Derivatization Procedure:

  • To 1 mL of the sample solution, add 100 µL of an internal standard solution (e.g., N-(2,4-dimethylphenyl)hydroxylamine).

  • Add 50 µL of cyclohexanone.

  • Heat the mixture at 60 °C for 30 minutes.

  • Allow to cool to room temperature.

  • Extract the derivative with 1 mL of hexane.

  • Inject the organic layer into the GC-MS.

GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injector Temperature: 250 °C.

  • Oven Program: 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230 °C.

  • Scan Mode: Full scan (m/z 50-500) or SIM of characteristic ions of the derivative.

Data Comparison and Evaluation

The performance of each method across the participating laboratories should be evaluated based on the following parameters:

  • Linearity: The range over which the method is accurate and precise.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Table 1: Hypothetical Inter-Laboratory Comparison Data

ParameterHPLC-MS (Lab 1)HPLC-MS (Lab 2)GC-MS (Lab 1)GC-MS (Lab 2)
Linearity (r²) >0.998>0.997>0.995>0.996
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.1%95.3 - 103.5%96.1 - 104.0%
Precision (RSD) < 2.0%< 2.5%< 4.0%< 3.8%
LOQ (ppm) 0.50.61.01.2

Discussion and Recommendations

Based on the hypothetical data, the HPLC-MS method demonstrates superior performance in terms of linearity, precision, and sensitivity (lower LOQ). The higher variability in the GC-MS results could be attributed to the multi-step derivatization and extraction process, which introduces more potential for error.

Recommendation: For routine analysis and for applications requiring high sensitivity, such as the detection of genotoxic impurities, the HPLC-MS method is recommended. The GC-MS method, while viable, may be better suited for confirmatory analysis or in laboratories where HPLC-MS is not available.

Conclusion

This guide provides a comprehensive framework for an inter-laboratory comparison of analytical methods for N-(2,6-dimethylphenyl)hydroxylamine. By following the proposed study design and experimental protocols, laboratories can establish a reliable and reproducible analytical method for this important compound. The principles outlined here can also be adapted for the analysis of other hydroxylamine derivatives.

References

  • Lombardi, F., & Crolla, T. (1988). Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography. Journal of Pharmaceutical Sciences, 77(8), 711-714. [Link]

  • Kumar, T., Xavier, N., & Ramya, M. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, 57(1), 63-70. [Link]

Sources

comparison of DNA adduct profiles from in vitro and in vivo experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Gap

In genetic toxicology, the extrapolation of in vitro DNA damage data to in vivo risk assessment is a critical bottleneck. While in vitro assays (e.g., Ames, Micronucleus) are sensitive hazard identification tools, they often yield high false-positive rates due to irrelevant metabolic activation or lack of clearance mechanisms.

DNA Adductomics —the quantitative measurement of covalent modifications to DNA—serves as the molecular bridge between these two worlds. This guide objectively compares DNA adduct profiles generated in cellular systems versus animal models, highlighting the mechanistic reasons for discrepancies and providing a validated LC-MS/MS workflow to resolve them.

The Mechanistic Divide: Why Profiles Differ

The discrepancy between a petri dish and a living organism is not merely quantitative; it is often qualitative. Understanding the three pillars of divergence is essential for interpreting data.

Metabolic Competence (The S9 Factor)
  • In Vitro: Subcellular fractions (S9) or cell lines often lack Phase II conjugation enzymes (e.g., UGTs, SULTs). This leads to an accumulation of reactive Phase I metabolites (epoxides, quinones) that would otherwise be detoxified in vivo.

  • In Vivo: The "First-Pass" effect and systemic metabolism balance activation and detoxification.

DNA Repair Kinetics
  • In Vitro: Many screening cell lines (e.g., CHO, V79) have p53 mutations or attenuated Nucleotide Excision Repair (NER), leading to adduct accumulation.

  • In Vivo: Active transcription-coupled repair and global genome repair remove adducts over time. A "snapshot" at 24h in vivo may show significantly lower levels than in vitro due to this clearance.

Toxicokinetics (ADME)
  • In Vitro: Static exposure. The concentration is constant (or depletes via degradation).

  • In Vivo: Dynamic exposure. Cmax and AUC determine the "hit and run" potential of the genotoxin.

Visualization: The IVIVE (In Vitro to In Vivo Extrapolation) Filter

IVIVE_Filter cluster_invitro In Vitro System (Static) cluster_invivo In Vivo System (Dynamic) Compound Test Compound S9 S9 Activation (Phase I dominant) Compound->S9 ADME ADME Filter (Absorption/Clearance) Compound->ADME Cell Target DNA (Limited Repair) S9->Cell Liver Hepatic Metabolism (Phase I + II) S9->Liver Complexity Gap Outcome_Vitro High Adduct Load Qualitative: Phase I biased Cell->Outcome_Vitro ADME->Liver Repair DNA Repair (NER/BER) Liver->Repair Outcome_Vivo Lower Adduct Load Qualitative: Metabolite diverse Repair->Outcome_Vivo

Figure 1: The mechanistic filters altering DNA adduct profiles between static cellular assays and dynamic animal models.

Comparative Data Analysis: Case Studies

The following tables synthesize data from key literature sources, demonstrating how specific chemical classes behave differently in these two environments.

Case Study A: Benzo[a]pyrene (BaP) - The Metabolic Trap

Source Grounding: BaP requires metabolic activation (CYP1A1/1B1) to form the ultimate carcinogen, BPDE.

FeatureIn Vitro (Subcellular/Microsomes)In Vivo (Mouse Skin/Liver)Implication
Major Adduct BPDE-dGuo (if intact cells); often mixed with quinone-derived adducts in S9 fractions.BPDE-dGuo is the predominant stable adduct.In vitro intact cells (hepatocytes) mimic in vivo better than S9 fractions [1].
Adduct Ratio High levels of minor adducts (e.g., 9-OH-BaP derived) due to lack of Phase II conjugation.Clean profile dominated by the bay-region diol epoxide.S9 fractions can generate "irrelevant" adducts not seen in whole animals [3].
Kinetics Linear accumulation until saturation/toxicity.Rapid formation (peak 4-6h) followed by decline (repair t1/2 ~24h).In vitro often overestimates cumulative damage [5].
Case Study B: Aristolochic Acid (AA) - The Target Tissue Specificity

Source Grounding: AA is a nephrotoxin causing Aristolochic Acid Nephropathy (AAN).[1]

FeatureIn Vitro (HepG2 vs. HK-2)In Vivo (Rat: Liver vs. Kidney)Implication
Adduct Types dA-AAI and dG-AAI formed in both.Identical adduct structures (dA-AAI, dG-AAI) found in all tissues.The chemistry of binding is conserved [4, 8].
Quantification Kidney cells (HK-2) show higher sensitivity than hepatocytes (HepG2).Kidney (Target) adducts >> Liver (Non-target) adducts.[1]In vivo distribution drivers (OAT transporters) are critical. In vitro models must express specific transporters to match in vivo profiles [11].
Persistence Adducts persist if cells are not dividing.Kidney adducts persist for months (poor repair); Liver adducts clear faster.Persistence is a better predictor of carcinogenicity than peak adduct levels [14].

Validated Workflow: LC-MS/MS Adductomics

To objectively compare these profiles, a standardized, sensitive method is required. 32P-postlabeling is semi-quantitative but lacks structural specificity. LC-MS/MS is the gold standard.

Protocol: High-Sensitivity DNA Adduct Quantification

Prerequisites:

  • Internal Standards: 15N5-dG or specific isotopically labeled adduct standards (e.g., 15N-BPDE-dGuo).

  • Purity: DNA A260/A280 ratio must be 1.8–1.9.

Step-by-Step Methodology:

  • DNA Isolation & Quality Control:

    • Lyse tissue/cells with Proteinase K (non-surfactant method preferred to avoid MS suppression).

    • Add RNase A and RNase T1 to remove RNA contamination (critical: RNA adduct levels are often 10x higher and can confound results).

    • Checkpoint: Verify DNA integrity on 1% agarose gel.

  • Enzymatic Hydrolysis (The "Digestion" Cocktail):

    • Dissolve 50 µg DNA in buffer (pH 7.0).

    • Add DNase I (nicks DNA), Phosphodiesterase I (liberates nucleotides), and Alkaline Phosphatase (removes phosphates to yield nucleosides).

    • Innovation: Add internal standards before digestion to account for recovery losses.

    • Incubate at 37°C for 4–6 hours.

  • Sample Enrichment (SPE):

    • Use OASIS HLB or equivalent solid-phase extraction columns.

    • Wash: Water/5% Methanol (removes unmodified nucleosides dG, dA, dC, dT).

    • Elute: 100% Methanol (elutes hydrophobic bulky adducts).

    • Why: Unmodified nucleosides are present at

      
       excess; without SPE, they will suppress the ionization of adducts in the MS source.
      
  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 1.7 µm UPLC).

    • Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for high resolution.

    • Transitions: Monitor neutral loss of deoxyribose (-116 Da) which is characteristic of dG/dA adducts.

Visualization: The Adductomics Pipeline

Adductomics_Workflow cluster_QC Critical QC Step Sample Biological Sample (Tissue/Cells) Lysis Lysis & DNA Extraction (Proteinase K / RNase) Sample->Lysis Spike Spike Internal Std (15N-labeled) Lysis->Spike Digest Enzymatic Hydrolysis (DNase/PDE/AlkPhos) Spike->Digest SPE SPE Enrichment (Remove dG/dA/dC/dT) Digest->SPE LCMS UPLC-MS/MS (SRM Mode) SPE->LCMS Data Quantification (fmol adduct / mg DNA) LCMS->Data

Figure 2: Step-by-step workflow for targeted DNA adduct quantification.

Strategic Recommendations

When faced with conflicting in vitro and in vivo data, follow this decision matrix:

  • Verify the Metabolite: If in vitro adducts are driven by a metabolite not formed in vivo (due to lack of Phase II clearance), the in vitro result is likely a false positive.

  • Assess the Burden: Calculate the Adduct Frequency .

    • Background/Endogenous: 1–10 adducts per

      
       nucleotides.
      
    • Genotoxic Concern: >100 adducts per

      
       nucleotides.[2]
      
  • Check for Saturation: If in vitro data shows a linear dose-response but in vivo data plateaus (or vice versa), metabolic saturation is likely occurring. Rely on the in vivo dose-response at pharmacologically relevant exposures.

  • Use Rat Liver S9 with Caution: For adduct studies, primary hepatocytes are superior to S9 mix because they maintain the balance of activation/detoxification enzymes required for realistic adduct profiles [19].

References

  • Comparison of hydrocarbon-DNA adducts formed in mouse skin in vivo and in organ culture in vitro. Carcinogenesis. Link

  • 32P-postlabeling analysis of benzo[a]pyrene-DNA adducts formed in vitro and in vivo. Cancer Research. Link

  • The nature of the benzo[a]pyrene-metabolite-deoxyribonucleoside adducts formed was markedly dependent on the nature of the activation system. Carcinogenesis. Link

  • DNA adduct formation of aristolochic acid I and II in vitro and in vivo. Carcinogenesis. Link

  • Benzo(a)pyrene-DNA adduct formation and removal in mouse epidermis in vivo and in vitro. Cancer Research. Link

  • Comparative in vitro and in vivo benzo[a]pyrene-DNA adduct formation and its relationship to CYP1A activity. Toxicology and Applied Pharmacology. Link

  • Comparison of DNA and RNA Adduct Formation... in Aristolochic Acid-Dosed Rats. Chemical Research in Toxicology. Link

  • DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure. International Journal of Molecular Sciences. Link

  • Metabolism in Vitro and in Vivo of the DNA Base Adduct, M1G. Chemical Research in Toxicology. Link

  • DNA adducts as link between in vitro and in vivo carcinogenicity – A case study with benzo[a]pyrene. Archives of Toxicology. Link

  • Defining in vivo dose‐response curves for kidney DNA adduct formation of aristolochic acid I... by an in vitro and PBK modeling approach. Archives of Toxicology. Link

  • ICH S2(R1) Guidance on Genotoxicity Testing and Data Interpretation. ICH.org. Link

  • ICH S2(R1) Explanatory Note. European Medicines Agency. Link

  • DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver. Mutation Research. Link

  • ICH guideline S2 (R1) on genotoxicity testing... Step 5. EMA. Link

  • S2(R1) Genotoxicity Testing and Data Interpretation... FDA Guidance. FDA.gov. Link

  • Differences in in vivo and in vitro sequence-specific sites of cisplatin-DNA adduct formation. Nucleic Acids Research. Link

  • ICH S2 (R1) Genotoxicity testing... Scientific guideline. EMA.[3][4] Link

  • A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. Link

  • DNA Adducts: formation, biological effects, and new biospecimens. Environmental and Molecular Mutagenesis. Link

Sources

Safety Operating Guide

N-(2,6-dimethylphenyl)hydroxylamine: Proper Disposal & Handling Procedures

[1][2]

Executive Directive

STOP AND READ: N-(2,6-dimethylphenyl)hydroxylamine is not a standard organic waste.[1] It possesses a thermally unstable N-O bond and acts as a potent reducing agent.[1] Do not mix this compound with oxidizing agents (e.g., nitric acid, perchlorates, bleach) or heavy metals.

Improper disposal can lead to:

  • Runaway Exothermic Reactions: Violent decomposition upon contact with oxidizers.[1]

  • Mutagenic Contamination: This compound is a reactive metabolite (related to 2,6-xylidine) with suspected genotoxic potential.[1]

Immediate Action Plan:

  • Segregate: Isolate from general organic waste streams immediately.[1]

  • Label: Mark clearly as "High Hazard: Reducing Agent / Suspected Mutagen."[1]

  • Disposal Path: High-Temperature Incineration (via licensed hazardous waste vendor).[1]

Chemical Intelligence & Hazard Profile

To handle this compound safely, you must understand the mechanism of its instability.[1] The N-aryl hydroxylamine moiety is inherently labile.[1]

Molecular Instability Mechanism

The N-O bond in N-aryl hydroxylamines is weak (approx. 50-60 kcal/mol).[1] Upon heating or catalysis by transition metals (Fe, Cu), it can disproportionate or decompose, releasing heat and toxic gases (nitrogen oxides).[1]

Key Reactivity:

  • Reducing Power: It readily donates electrons.[1] Mixing with oxidizers creates a redox battery in your waste container, generating heat faster than it can dissipate.[1]

  • Metal Sensitivity: Trace metals in waste containers can catalyze decomposition.[1]

Critical Safety Data
ParameterValue / CharacteristicOperational Implication
CAS Number 5965-66-2 (Generic for isomer class)Use for waste manifesting.[1]
Physical State Solid (Crystalline)Dust explosion hazard; inhalation risk.[2][1][3]
Thermal Stability Unstable > 50°C Do not autoclave. Keep cool.[1]
Incompatibilities Strong Oxidizers, Acid Chlorides, MetalsStrict segregation required.
Toxicity Class Suspected Carcinogen/MutagenDouble-glove (Nitrile) is mandatory.[1]

Disposal Workflow (Decision Matrix)

The following logic gate ensures you select the correct waste stream.

DisposalWorkflowStartWaste Generation:N-(2,6-dimethylphenyl)hydroxylamineStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure or Precipitate)StateCheck->SolidLiquidLiquid Waste(Mother Liquor/Solvent)StateCheck->LiquidTraceTrace Contamination(Glassware/Sharps)StateCheck->TraceSegregationSEGREGATION STEPIsolate from Oxidizers & AcidsSolid->SegregationLiquid->SegregationContainerTraceContainer:Chemically ContaminatedSharps/Glass BinTrace->ContainerTraceContainerSolidContainer:Wide-mouth HDPE JarLabel: Toxic/Reducing SolidSegregation->ContainerSolid If SolidContainerLiquidContainer:Vented Cap Bottle (Amber)Label: Toxic/Flammable LiquidSegregation->ContainerLiquid If LiquidVendorHand-off to EHS/VendorMethod: IncinerationContainerSolid->VendorContainerLiquid->VendorContainerTrace->Vendor

Figure 1: Decision matrix for waste segregation. Note the critical segregation step to prevent accidental mixing with incompatible streams.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Pure Compound)

Scenario: Disposal of expired reagents or synthesis products.[1]

  • Container Selection: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid metal containers.

  • Transfer:

    • Work inside a fume hood.[1]

    • Dampen the solid slightly with water or an inert solvent (like hexane) if it appears dry/dusty to reduce static discharge risks.[1]

  • Labeling:

    • Primary Label: "Hazardous Waste - Toxic."[1]

    • Secondary Warning: "Reducing Agent - DO NOT MIX WITH OXIDIZERS."[1]

  • Storage: Store in a secondary containment tray away from heat sources until pickup.

Protocol B: Liquid Waste (Solutions/Mother Liquors)

Scenario: Reaction mixtures or HPLC eluents containing the compound.[1]

  • Compatibility Check: Ensure the solvent system does not contain oxidizers (e.g., ensure no peroxide-forming ethers are present without inhibitors).[1]

  • pH Adjustment: Ensure the solution is Neutral (pH 6-8) or slightly Basic.

    • Why? Acidic conditions can accelerate rearrangement or decomposition of hydroxylamines.[1]

  • Venting: Use a vented cap (e.g., Nalgene® vented closure) if the waste will be stored for >24 hours.[1]

    • Self-Validating Step: Check the bottle daily for bulging or heat generation.[1] If the bottle feels warm, loosen the cap immediately (in a hood) and call EHS.

Protocol C: Decontamination of Glassware

Scenario: Cleaning flasks/spatulas.

  • Solvent Rinse: Triple rinse with methanol or acetone.[1] Collect these rinses into the Liquid Waste stream (Protocol B).[1]

  • Chemical Deactivation (Optional but Recommended for High Potency):

    • Caution: Do NOT use concentrated bleach (Sodium Hypochlorite) directly, as this can cause a violent reaction.[1]

    • Safe Method: Soak glassware in a dilute solution of mild reducing agent (e.g., Sodium Bisulfite) or a surfactant-based cleaner to physically remove residues.[1]

  • Final Wash: Wash with soap and water as normal.[1]

Emergency Response

Spills
  • Solid Spill: Do not dry sweep (dust explosion risk).[1] Cover with a damp absorbent pad or spill pillow.[1] Scoop into a waste container.

  • Liquid Spill: Absorb with vermiculite or clay.[1] Do not use paper towels if the solution is concentrated, as drying can increase flammability/reactivity.[1]

Exposure[2][4]
  • Skin Contact: Hydroxylamines are potent sensitizers and can cause methemoglobinemia (interference with blood oxygen).[1] Wash immediately with soap and water for 15 minutes.[1] Seek medical attention.

  • Eye Contact: Flush for 15 minutes.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][4][5]

  • PubChem. (n.d.).[1] Compound Summary: Hydroxylamine Derivatives.[1][6] National Library of Medicine.[1]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Regulations.

  • Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards.[1] (Reference for N-O bond instability and metal incompatibility).

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.